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  • Product: 11-Hydroxy-9-undecenoic acid

Core Science & Biosynthesis

Foundational

11-Hydroxy-9-undecenoic Acid: Chemical Structure, Physical Properties, and Biocatalytic Synthesis

Executive Summary 11-Hydroxy-9-undecenoic acid (also known as 11-hydroxyundec-9-enoic acid) is a highly versatile C11 bifunctional fatty acid derivative. Featuring both a terminal hydroxyl group and an internal alkene, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11-Hydroxy-9-undecenoic acid (also known as 11-hydroxyundec-9-enoic acid) is a highly versatile C11 bifunctional fatty acid derivative. Featuring both a terminal hydroxyl group and an internal alkene, it serves as a critical intermediate in the synthesis of high-value polymers (such as Nylon-11 precursors), agrochemicals, and antifungal therapeutics. Traditionally synthesized via harsh chemical oxidation or cross-metathesis, modern drug development and green chemistry have pivoted toward whole-cell biotransformation. This whitepaper provides an authoritative, in-depth analysis of its structural properties, mechanistic pathways, and validated experimental protocols for its synthesis and derivatization.

Chemical Structure and Physical Properties

The reactivity of 11-hydroxy-9-undecenoic acid is dictated by its bifunctional nature. The terminal primary alcohol allows for facile oxidation or amination, while the Δ9 double bond provides a site for electrophilic addition, epoxidation, or further metathesis. The (Z)-isomer specifically has been identified as a potent antifungal agent naturally occurring in wild rice strains resistant to the rice blight fungus .

Quantitative Chemical Properties
PropertyValue / Description
IUPAC Name (E/Z)-11-hydroxyundec-9-enoic acid
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.27 g/mol
Exact Mass 200.1412 Da
Canonical SMILES C(=O)(O)CCCCCCC/C=C/CO
Appearance Viscous liquid to low-melting solid (temperature dependent)
Solubility Soluble in ethanol, methanol, chloroform; slightly soluble in water
Boiling Point > 300 °C (Predicted based on C11 hydroxy-unsaturated analogs)

Causality in Structure: The spatial separation between the carboxylic acid (C1) and the allylic alcohol (C11) prevents spontaneous intramolecular lactonization under standard conditions, making it a stable intermediate for step-growth polymerization. Furthermore, during lipid hydroperoxide (13-HPODE) decomposition, it emerges as a stable chain-termination cleavage product, highlighting its relative oxidative stability .

Biocatalytic Synthesis Pathway: Mechanism & Causality

The transition from petrochemical derivation to renewable biocatalysis relies on the enzymatic cleavage of long-chain fatty acids like oleic or ricinoleic acid. The core mechanism utilizes a Baeyer-Villiger Monooxygenase (BVMO) coupled with an esterase/lipase.

Mechanistic Rationale: Chemical ozonolysis of oleic acid requires hazardous ozone gas and reductive workups. Conversely, BVMOs utilize molecular oxygen to perform a highly regioselective nucleophilic attack on a ketone intermediate, inserting an oxygen atom to form an ester—specifically, 11-(heptanoyloxy)undec-9-enoic acid. This ester is subsequently hydrolyzed by a lipase to yield the target 11-hydroxy-9-undecenoic acid and heptanoic acid .

Biocatalysis Substrate Oleic / Ricinoleic Acid (Renewable Substrate) Enzyme1 Baeyer-Villiger Monooxygenase (BVMO) Substrate->Enzyme1 Oxygenation Intermediate 11-(Heptanoyloxy)undec-9-enoic acid (Ester Intermediate) Enzyme1->Intermediate C-C Cleavage & Insertion Enzyme2 Lipase / Esterase (e.g., Pfe1, TLL) Intermediate->Enzyme2 Hydrolysis Target 11-Hydroxy-9-undecenoic Acid (Target Product) Enzyme2->Target Product Release Byproduct Heptanoic Acid (Toxic Byproduct) Enzyme2->Byproduct Cleavage Resin In Situ Extraction (Adsorbent Resin) Byproduct->Resin Toxicity Mitigation

Biocatalytic cascade for 11-hydroxy-9-undecenoic acid synthesis from renewable fatty acids.

Experimental Protocol: Whole-Cell Biotransformation

To ensure a self-validating system, the following protocol incorporates In Situ Product Removal (ISPR) . The byproduct, N-heptanoic acid, is toxic to microbial hosts and inhibits the C=C reducing activity of endogenous enzymes. Removing it continuously shifts the thermodynamic equilibrium toward product formation and maintains cell viability.

Step-by-Step Methodology
  • Strain Cultivation: Inoculate a bioreactor with recombinant E. coli BL21(DE3) co-expressing a tailored BVMO (e.g., PpBVMO) and a robust lipase (e.g., Pfe1 or Thermomyces lanuginosus lipase, TLL). Grow in LB medium at 37 °C until OD₆₀₀ reaches 0.6–0.8.

  • Induction & Substrate Addition: Induce protein expression with 0.1 mM IPTG and lower the temperature to 25 °C. After 4 hours, add 50 mM of oleic acid (emulsified with 0.1% Tween-80 to maximize bioavailability).

  • In Situ Product Removal (ISPR): Introduce sterile Amberlite™ XAD-4 adsorbent resin (20 g/L) directly into the culture broth.

    • Self-Validation Check: Monitor the pH and cell viability. If the pH drops rapidly or cell viability plummets, the resin concentration is insufficient to sequester the generated heptanoic acid.

  • Biotransformation: Maintain the reaction for 48–72 hours under constant aeration (1.5 vvm) and agitation (250 rpm). The BVMO will form the ester intermediate, which the lipase immediately cleaves.

  • Extraction & Purification:

    • Harvest the resin via sieving and wash with distilled water.

    • Elute the bound 11-hydroxy-9-undecenoic acid and heptanoic acid using methanol.

    • Separate the target compound from heptanoic acid using silica gel column chromatography (Hexane:Ethyl Acetate gradient) or fractional vacuum distillation.

Chemical Derivatization to Nylon-11 Precursors

11-Hydroxy-9-undecenoic acid is rarely the final commercial endpoint. It is typically hydrogenated to remove the alkene, yielding 11-hydroxyundecanoic acid. This saturated intermediate is then either oxidized to 1,11-undecanedioic acid or aminated to 11-aminoundecanoic acid—the direct monomer for Nylon-11.

Derivatization Start 11-Hydroxy-9-undecenoic Acid Step1 Catalytic Hydrogenation (Raney-Ni, H2) Start->Step1 Alkene Reduction Int1 11-Hydroxyundecanoic Acid Step1->Int1 Saturation Step2A Oxidation (H5IO6 / CrO3) Int1->Step2A Alcohol Oxidation Step2B Amination / Halogenation Int1->Step2B Substitution TargetA 1,11-Undecanedioic Acid (Polymer Precursor) Step2A->TargetA Diacid Formation TargetB 11-Aminoundecanoic Acid (Nylon-11 Monomer) Step2B->TargetB Monomer Synthesis

Downstream chemical derivatization pathways to high-value polymer precursors.

Experimental Protocol: Z-Selective Cross-Metathesis Synthesis

For highly pure (Z)-11-hydroxy-9-undecenoic acid, chemical cross-metathesis is preferred over biocatalysis due to strict stereocontrol.

  • Catalyst Preparation: In a glovebox, dissolve a ruthenium-based Z-selective metathesis catalyst (e.g., 5.0 mol % Ru-9) in anhydrous dichloromethane (DCM).

  • Reaction Setup: Transfer the catalyst solution via syringe to a sealed vial charged with oleic acid (1.00 equiv) and cis-2-butene-1,4-diol (2.00 equiv).

  • Metathesis: Stir the mixture at room temperature for 12 hours.

    • Causality: The Z-selective catalyst kinetically traps the cis-alkene configuration during the metallacyclobutane intermediate phase, preventing the thermodynamic drift toward the E-isomer .

  • Quenching & Purification: Quench the active ruthenium species by adding excess ethyl vinyl ether and stirring for 30 minutes. Concentrate the crude mixture under reduced pressure and purify via flash chromatography to isolate the pure (Z)-isomer.

References

  • Bioenzymatic and Chemical Derivatization of Renewable Fatty Acids MDPI - Catalysts[Link]

  • Simultaneous Enzyme/Whole-Cell Biotransformation of Plant Oils into C9 Carboxylic Acids ACS Sustainable Chemistry & Engineering[Link]

  • Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens PubMed Central (PMC)[Link]

  • One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils SciePublish - Bioengineering[Link]

  • Stereoselective Synthesis of High-Value Alkenes through Metathesis CORE (Open Access Research)[Link]

Exploratory

11-Hydroxy-9-Undecenoic Acid (11-HUA): Mechanisms of Action in Plant Defense and Microbial Lipid Metabolism

Executive Summary 11-Hydroxy-9-undecenoic acid (11-HUA) is a medium-chain (C11) hydroxy fatty acid characterized by a terminal hydroxyl group and an internal alkene bond. While originally identified as a potent endogenou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11-Hydroxy-9-undecenoic acid (11-HUA) is a medium-chain (C11) hydroxy fatty acid characterized by a terminal hydroxyl group and an internal alkene bond. While originally identified as a potent endogenous phytoalexin in wild rice (Oryza officinalis), its contemporary significance lies in its role as a high-value intermediate in engineered lipid metabolism. This whitepaper provides an in-depth technical analysis of 11-HUA, detailing its endogenous mechanism of action, the artificial biocatalytic cascades used for its synthesis from renewable lipids, and the advanced whole-cell engineering strategies required to overcome its inherent cellular toxicity.

Part 1: Endogenous Role in Plant Lipid Metabolism (Phytoalexin Mechanism)

In natural ecosystems, 11-HUA serves as a specialized lipid signaling and defense molecule. Originally isolated from the leaves of wild rice (Oryza officinalis), (Z)-11-hydroxyundec-9-enoic acid exhibits potent antifungal activity, particularly against the rice blight fungus[1].

Mechanism of Action: The antifungal efficacy of 11-HUA is rooted in its amphipathic nature. As a medium-chain fatty acid, it acts as a biological surfactant. It partitions into the lipid bilayers of invading fungal pathogens, disrupting membrane packing and increasing membrane fluidity. This fluidization uncouples the fungal proton motive force, leading to the leakage of intracellular contents and subsequent cell death. This mechanism makes 11-HUA a highly effective, broad-spectrum bio-fungicide[2].

Part 2: Microbial Lipid Metabolism & The Biocatalytic Cascade

In industrial biotechnology, the synthesis of 11-HUA represents a masterclass in hijacking and rewiring lipid metabolism. Native β -oxidation pathways cannot selectively cleave the C12-C13 bond of long-chain fatty acids to yield a C11 product. To achieve this, researchers utilize a recombinant Escherichia coli system expressing an artificial, multi-enzyme cascade[3].

The Enzymatic Workflow and Causality

The biotransformation utilizes ricinoleic acid (12-hydroxyoctadec-9-enoic acid), a renewable C18 fatty acid abundant in castor oil, as the primary substrate.

  • Alcohol Dehydrogenase (ADH): The cascade initiates with ADH (e.g., from Micrococcus luteus), which oxidizes the C12 hydroxyl group of ricinoleic acid to form 12-ketooctadec-9-enoic acid.

    • Causality: This step is critical because it creates an electrophilic carbonyl carbon, establishing the necessary chemical environment for the subsequent oxygen insertion.

  • Baeyer-Villiger Monooxygenase (BVMO): A BVMO (e.g., from Pseudomonas putida KT2440) catalyzes a nucleophilic attack on the ketone, utilizing O 2​ and NADPH to insert an oxygen atom. This forms the ester intermediate (Z)-11-(heptanoyloxy)undec-9-enoic acid[3].

    • Causality: This specific C-C bond cleavage bypasses the limitations of native β -oxidation, allowing for precise, mid-chain truncation of the lipid backbone.

  • Esterase/Lipase: An esterase (such as Pfe1) or chemical hydrolysis cleaves the ester bond, yielding the final products: 11-HUA and n-heptanoic acid[4].

Pathway RA Ricinoleic Acid (C18:1 OH) Ketone 12-Keto-oleic Acid (Intermediate) RA->Ketone ADH (NAD+ -> NADH) Ester (Z)-11-(heptanoyloxy) undec-9-enoic acid Ketone->Ester BVMO (NADPH + O2) HUA 11-Hydroxy-9-undecenoic acid (11-HUA) Ester->HUA Esterase (H2O) Hept n-Heptanoic Acid (Byproduct) Ester->Hept Esterase (H2O)

Caption: Biocatalytic cascade of ricinoleic acid to 11-HUA via ADH, BVMO, and esterase enzymes.

Part 3: Overcoming Lipid Toxicity in Whole-Cell Biocatalysts

A critical bottleneck in the bioproduction of 11-HUA is product toxicity. Medium-chain fatty acids like 11-HUA and heptanoic acid partition heavily into the E. coli inner membrane. This causes severe membrane fluidization and proton uncoupling, which collapses the electrochemical gradient required for ATP synthesis and BVMO cofactor (NADPH) regeneration.

To engineer a self-sustaining and high-yielding system, two primary mitigation strategies are employed:

  • GDAR System Activation: By overexpressing the small RNAs dsrA and rcsB, researchers can artificially activate the Glutamic Acid-Dependent Acid Resistance (GDAR) system in E. coli BL21(DE3). This system aggressively pumps protons out of the cytoplasm, maintaining intracellular pH and membrane integrity despite the presence of uncoupling fatty acids[5].

  • CAV1-Mediated Endocytosis: The expression of mammalian Caveolin-1 (CAV1) in E. coli induces the formation of lipid raft-like invaginations. These structures sequester the toxic ester intermediates and 11-HUA, mimicking eukaryotic endocytosis. This physical separation prevents the lipids from interacting with the respiratory chain, reducing intermediate toxicity below 0.5 mM and increasing overall yields by ~60%[6].

Part 4: Quantitative Data Summaries

Table 1: Enzymatic Cascade Yields and Derivatization
Substrate / PrecursorEnzyme / Chemical SystemKey IntermediatesFinal ProductMax Yield / Titer
Ricinoleic Acid (10 mM)E. coli BL21 (ADH + BVMO)12-Keto-oleic acid, Ester intermediate11-HUA + Heptanoic acid4.0 g/L[3]
Ricinoleic Acid (Fed-batch)E. coli + CAV1 EndocytosisIntracellular sequestered ester11-HUA10.3 mM (~60% increase)[6]
11-HUA (Chemical Oxidation)H 5​ IO 6​ / CrO 3​ (1 mol%)11-Hydroxyundecanoic acid1,11-Undecanedioic acid95% yield[7]
Table 2: Toxicity Mitigation Strategies in E. coli
Mitigation StrategyMechanism of ActionCellular EffectImpact on Biotransformation
GDAR Activation (dsrA/rcsB)Upregulates Glutamic Acid-Dependent Acid ResistanceExpels protons, maintains intracellular pH against fatty acid uncoupling60% greater product concentration[5]
CAV1 Expression Induces caveolae-like membrane invaginationsSequesters toxic intermediates via artificial endocytosisReduces intermediate toxicity below 0.5 mM[6]

Part 5: Experimental Protocols (Self-Validating System)

To ensure high trustworthiness and reproducibility, the following protocol describes the whole-cell biotransformation of ricinoleic acid to 11-HUA.

Self-Validating Principle: In vivo esterase activity is frequently the rate-limiting step, leading to a buildup of the ester intermediate. To prevent false negatives when assessing BVMO efficiency, this protocol utilizes a post-fermentation alkaline hydrolysis step. If the ester intermediate is detected via GC-MS prior to hydrolysis but 11-HUA is low, the BVMO is functioning correctly, and the bottleneck is strictly the esterase.

Step-by-Step Methodology:
  • Strain Cultivation: Inoculate recombinant E. coli BL21(DE3) harboring ADH, BVMO, and CAV1 plasmids into LB medium. Grow to an OD 600​ of 0.6, induce with 0.1 mM IPTG, and cultivate at 20°C for 16 hours.

  • Biotransformation Setup: Harvest cells and resuspend to a high density (OD 600​ ~30) in 200 mM potassium phosphate buffer (pH 8.0) containing 2% (w/v) glucose to drive NADPH regeneration.

  • Substrate Feeding: Add 10 mM ricinoleic acid emulsified with 0.1% (v/v) Tween 80. Causality: Tween 80 is mandatory to reduce the hydrophobicity of ricinoleic acid, increasing its bioavailability to the bacterial cell wall[6].

  • Reaction & Monitoring: Incubate at 30°C and 200 rpm for 24 hours. Extract 1 mL aliquots periodically with ethyl acetate for GC-MS monitoring of the 12-keto intermediate.

  • Alkaline Hydrolysis (Product Recovery): To the final whole-cell broth, add methanol (20% v/v) and solid NaOH (to 1.2 M final concentration). Heat at 60°C for 4 hours to chemically cleave any remaining ester intermediate[1].

  • Acidification and Extraction: Cool the mixture on ice, adjust the pH to 2.0 using 6N HCl, and extract the free 11-HUA using ethyl acetate. Dry over anhydrous Na 2​ SO 4​ and concentrate via rotary evaporation.

Workflow S1 1. Strain Engineering (E. coli + ADH/BVMO + CAV1) S2 2. Biomass Cultivation (Fed-batch, Glucose/Glycerol) S1->S2 S3 3. Biotransformation (Ricinoleic Acid + Tween 80) S2->S3 S4 4. Toxicity Mitigation (CAV1 Endocytosis & GDAR) S3->S4 S5 5. Alkaline Hydrolysis (NaOH, 60°C, 4h) S4->S5 S6 6. Product Recovery (11-HUA Purification) S5->S6

Caption: Step-by-step experimental workflow for the whole-cell bioproduction and recovery of 11-HUA.

References

  • Bioenzymatic and Chemical Derivatization of Renewable Fatty Acids Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Artificial Biocatalytic Linear Cascades to Access Hydroxy Acids, Lactones, and α- and β-Amino Acids Source: MDPI Catalysts URL:[Link]

  • Activation of the Glutamic Acid-Dependent Acid Resistance System in Escherichia coli BL21(DE3) Leads to Increase of the Fatty Acid Biotransformation Activity Source: PLOS One URL:[Link]

  • Endocytosing Escherichia coli as a Whole-Cell Biocatalyst of Fatty Acids Source: ACS Synthetic Biology URL:[Link]

Sources

Foundational

In vivo metabolism and pharmacokinetics of 11-hydroxy-9-undecenoic acid

An In-Depth Technical Guide to the Predicted In Vivo Metabolism and Pharmacokinetics of 11-Hydroxy-9-Undecenoic Acid Disclaimer: Direct experimental data on the in vivo metabolism and pharmacokinetics of 11-hydroxy-9-und...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted In Vivo Metabolism and Pharmacokinetics of 11-Hydroxy-9-Undecenoic Acid

Disclaimer: Direct experimental data on the in vivo metabolism and pharmacokinetics of 11-hydroxy-9-undecenoic acid is not extensively available in peer-reviewed literature. This guide, therefore, synthesizes information from structurally related compounds and established principles of fatty acid biochemistry and pharmacology to provide a predictive framework for researchers, scientists, and drug development professionals.

Introduction

11-Hydroxy-9-undecenoic acid is a C11 monounsaturated fatty acid characterized by a hydroxyl group at the C11 position and a double bond between C9 and C10. As a medium-chain fatty acid (MCFA), its metabolic fate and pharmacokinetic profile are of interest for potential therapeutic applications, toxicology studies, and understanding its role in biological systems. This guide provides a hypothesized overview of its absorption, distribution, metabolism, and excretion (ADME) profile and outlines a comprehensive experimental strategy for its in vivo characterization.

Part 1: Predicted Metabolic Pathways

The metabolism of 11-hydroxy-9-undecenoic acid is likely to proceed through several established fatty acid oxidation pathways. The presence of a terminal hydroxyl group, a mid-chain double bond, and an odd-numbered carbon chain dictates a complex interplay of mitochondrial and peroxisomal enzymes.

Mitochondrial Beta-Oxidation

Beta-oxidation is the primary catabolic pathway for fatty acids.[1] For 11-hydroxy-9-undecenoic acid, this process would occur in the mitochondria after activation to its CoA-ester, 11-hydroxy-9-undecenoyl-CoA. The process involves sequential cleavage of two-carbon units.[2]

  • Handling the Unsaturation: The cis- or trans- configuration of the double bond at C9 requires auxiliary enzymes. A double bond starting at an odd-numbered carbon necessitates the action of an isomerase, such as enoyl-CoA isomerase , to convert the cis- or trans-Δ³ intermediate (formed after several cycles of beta-oxidation) to a trans-Δ² configuration, which is a substrate for enoyl-CoA hydratase.[3][4]

  • Odd-Chain Terminus: As an 11-carbon fatty acid, the final cycle of beta-oxidation will yield one molecule of acetyl-CoA (C2) and one molecule of propionyl-CoA (C3).[3] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[4]

Omega (ω) and Omega-1 (ω-1) Oxidation

The terminal (ω) methyl group and the adjacent (ω-1) methylene group of fatty acids can be hydroxylated by Cytochrome P450 (CYP) enzymes, primarily from the CYP4 family, in the endoplasmic reticulum.[5][6]

  • ω-Oxidation: The existing hydroxyl group at C11 (the ω-position) suggests that further oxidation could readily occur. This hydroxyl group can be oxidized first to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid: undecene-1,11-dioic acid . The excretion of dicarboxylic acids is a known metabolic fate for medium-chain fatty acids.[7][8]

  • ω-1 Hydroxylation: Cytochrome P450 enzymes can also hydroxylate the ω-1 position (C10). Given the double bond at C9, this could lead to the formation of an allylic alcohol. A study on 10-undecenoic acid with a P450 enzyme (CYP450BM-3) showed that hydroxylation occurred predominantly at the C9 position (an allylic position), with epoxidation at the double bond being a minor product.[9] This suggests that 11-hydroxy-9-undecenoic acid could be metabolized to 9,11-dihydroxy-10-undecenoic acid .

Epoxidation at the Double Bond

CYP enzymes can also directly oxidize the double bond to form an epoxide.[9] This would result in the formation of 11-hydroxy-9,10-epoxyundecanoic acid . This epoxide can then be hydrolyzed by epoxide hydrolases to a diol.

Phase II Conjugation

The hydroxyl group at C11 can undergo Phase II conjugation reactions, primarily glucuronidation, to increase its water solubility and facilitate excretion. This would be catalyzed by UDP-glucuronosyltransferases (UGTs) to form 11-O-glucuronyl-9-undecenoic acid .

Metabolic_Pathways cluster_absorption Absorption & Activation cluster_excretion Excretion Parent 11-Hydroxy-9-undecenoic Acid Parent_CoA 11-Hydroxy-9-undecenoyl-CoA Parent->Parent_CoA Acyl-CoA Synthetase Glucuronide 11-O-glucuronyl-9-undecenoic Acid Parent->Glucuronide UGT Enzymes Beta_Ox Beta-Oxidation Products (Acetyl-CoA, Propionyl-CoA) Parent_CoA->Beta_Ox Mitochondrial Beta-Oxidation Dicarboxylic Undecene-1,11-dioic Acid Parent_CoA->Dicarboxylic ω-Oxidation (CYP4 Family) Epoxide 11-Hydroxy-9,10-epoxyundecanoic Acid Parent_CoA->Epoxide Epoxidation (CYP450) Dihydroxy 9,11-Dihydroxy-10-undecenoic Acid Parent_CoA->Dihydroxy ω-1 Hydroxylation (CYP450) Urine Urinary Metabolites Dicarboxylic->Urine Glucuronide->Urine

Caption: Predicted metabolic pathways of 11-hydroxy-9-undecenoic acid.

Part 2: Predicted Pharmacokinetic (ADME) Profile

The ADME properties of 11-hydroxy-9-undecenoic acid can be predicted based on its characteristics as a medium-chain fatty acid.

  • Absorption: As an MCFA, it is likely absorbed more rapidly than long-chain fatty acids.[10] Absorption occurs in the small intestine, potentially via both passive diffusion and protein-mediated transport directly into the portal circulation, bypassing the lymphatic system typical for longer-chain fats.[11][12]

  • Distribution: Once in circulation, it is expected to bind to plasma albumin for transport to various tissues.[11] Its distribution will be influenced by tissue-specific fatty acid uptake mechanisms.

  • Metabolism: The liver will be the primary site of metabolism, following the pathways detailed in Part 1. Peripheral tissues with mitochondria, such as skeletal muscle and heart, can also utilize it for energy via beta-oxidation.[1]

  • Excretion: The parent compound is unlikely to be excreted unchanged in significant amounts. Metabolites, particularly the more water-soluble dicarboxylic acid and glucuronide conjugate, are expected to be eliminated primarily via the urine.[7][8]

Part 3: In-Depth Technical Guide for an In Vivo Pharmacokinetic Study

To definitively characterize the in vivo profile of 11-hydroxy-9-undecenoic acid, a well-designed pharmacokinetic study is essential.

Experimental Design and Protocol

This protocol outlines a typical rodent study to determine key pharmacokinetic parameters.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (n=5-6 per group/route).

  • Weight: 250-300 g.

  • Housing: Controlled environment (12-h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.

  • Acclimatization: Minimum of 7 days before the study.

  • Surgical Preparation (for IV group): Catheterization of the jugular vein for dosing and blood sampling is recommended for serial sampling from the same animal.

2. Formulation and Dosing:

  • Test Article: 11-hydroxy-9-undecenoic acid.

  • Dose Levels:

    • Intravenous (IV): 2 mg/kg (to determine absolute bioavailability).

    • Oral (PO): 10 mg/kg.

  • Vehicle:

    • IV: 5% Dextrose in water (D5W) with a co-solvent like Solutol HS 15 or PEG400 if needed for solubility, filtered through a 0.22 µm filter.

    • PO: 0.5% (w/v) carboxymethylcellulose (CMC) in water.

  • Administration:

    • Animals should be fasted overnight (approx. 12 hours) with free access to water before dosing.

    • IV: Slow bolus injection via the jugular vein catheter.

    • PO: Oral gavage.

3. Sample Collection:

  • Matrix: Whole blood (collected into tubes containing K2-EDTA as an anticoagulant).

  • Time Points:

    • IV: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Blood Volume: Approximately 150-200 µL per time point.

  • Processing: Centrifuge blood at 4°C, 4000 rpm for 10 minutes immediately after collection to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Urine/Feces Collection (Optional): House animals in metabolic cages for 24-48 hours to collect urine and feces for analysis of excretory metabolites.

Bioanalytical Methodology: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in biological matrices.[13][14]

1. Sample Preparation (Plasma):

  • Method: Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[13][15]

  • Step-by-Step Protocol (Protein Precipitation & LLE):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex and centrifuge again.

    • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: A reverse-phase column such as a C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode is typical for carboxylic acids.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Parent Ion (Q1): [M-H]⁻ for 11-hydroxy-9-undecenoic acid.

    • Fragment Ion (Q3): A stable, high-intensity fragment ion generated by collision-induced dissociation (CID) will be selected for quantification. A second fragment can be used for confirmation.

Data Analysis and Presentation
  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key parameters from the plasma concentration-time data.

  • Data Summary: The results should be summarized in a clear, tabular format.

Table 1: Summary of Pharmacokinetic Parameters of 11-Hydroxy-9-undecenoic Acid in Rats

Parameter Units IV (2 mg/kg) PO (10 mg/kg)
Cmax ng/mL TBD TBD
Tmax h TBD TBD
AUC(0-t) ng*h/mL TBD TBD
AUC(0-inf) ng*h/mL TBD TBD
h TBD TBD
CL mL/h/kg TBD N/A
Vd L/kg TBD N/A
F (%) % N/A TBD

Cmax (Maximum concentration), Tmax (Time to Cmax), AUC (Area under the curve), t½ (Half-life), CL (Clearance), Vd (Volume of distribution), F (Bioavailability), TBD (To be determined), N/A (Not applicable).

PK_Workflow cluster_animal_phase In Vivo Phase cluster_sampling Sampling cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Interpretation Dosing Dosing (IV and PO Groups) Blood_Collection Serial Blood Collection (Defined Time Points) Dosing->Blood_Collection Urine_Feces Urine/Feces Collection (Metabolic Cages) Dosing->Urine_Feces Animal_Model Animal Model (Sprague-Dawley Rats) Animal_Model->Dosing Plasma_Sep Plasma Separation (Centrifugation) Blood_Collection->Plasma_Sep Extraction Sample Preparation (Protein Precipitation / LLE / SPE) Urine_Feces->Extraction Metabolite Profiling Plasma_Sep->Extraction LCMS LC-MS/MS Analysis (Quantification) Extraction->LCMS PK_Calc Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) LCMS->PK_Calc Metabolite_ID Metabolite Identification (High-Res MS)

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

  • Roin, F. J., et al. (2014). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. PubMed. Available at: [Link]

  • Gao, X., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry. Available at: [Link]

  • Vaisman, B., et al. (2013). In Vivo Degradation and Elimination of Injectable Ricinoleic Acid-Based Poly(ester-anhydride). Biomacromolecules. Available at: [Link]

  • Vaisman, B., et al. (2013). In vivo degradation and elimination of injectable ricinoleic acid-based poly(ester-anhydride). PubMed. Available at: [Link]

  • van der Merwe, C., et al. (2021). Fatty acid oxidation of the identified urinary metabolite markers. ResearchGate. Available at: [Link]

  • Roe, C. R., et al. (1990). Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency. The Journal of Pediatrics.
  • Kim, D., et al. (2011). Oxidation of 10-undecenoic acid by cytochrome P450(BM-3) and its Compound I transient. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ricinoleic Acid. PubChem. Available at: [Link]

  • Liebich, H. G., & Hunneman, D. H. (1991). Urinary organic acid excretion during feeding of medium-chain or long-chain triglyceride diets in patients with non-insulin-dependent diabetes mellitus. PubMed. Available at: [Link]

  • McKeon, T., & Lin, J. (2011). Biosynthesis of Ricinoleic Acid for Castor-Oil Production. ResearchGate. Available at: [Link]

  • Gikonti, C. N., et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). MDPI. Available at: [Link]

  • Kuda, O., et al. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols. Available at: [Link]

  • Gikonti, C. N., & Gika, H. G. (2021). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]

  • Zulfakar, M. H., et al. (2022). Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review. Journal of Pharmaceutical Health Care and Sciences. Available at: [Link]

  • Westin, J. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins. MCAT Content. Available at: [Link]

  • AOCS. (2019). Fatty Acid beta-Oxidation. AOCS Lipid Library. Available at: [Link]

  • Roncero, C., & Basit, S. (2023). Biochemistry, Fatty Acid Oxidation. StatPearls. Available at: [Link]

  • Tsuchiya, Y., et al. (1995). Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children. PubMed. Available at: [Link]

  • Zhu, Y., et al. (2017). Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Kuda, O., et al. (2016). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Springer Nature Experiments. Available at: [Link]

  • LibreTexts. (2023). 6.11: Fatty Acid Oxidation. Biology LibreTexts. Available at: [Link]

  • Dhakal, S. (2023). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Microbe Notes. Available at: [Link]

  • Tataranni, P. A., et al. (1994). Kinetics of medium-chain triglycerides and free fatty acids in healthy volunteers and surgically stressed patients. PubMed. Available at: [Link]

  • Gillingham, L. G., et al. (2011). Dietary Monounsaturated Fatty Acids Are Protective Against Metabolic Syndrome and Cardiovascular Disease Risk Factors. Lipids. Available at: [Link]

  • Kim, J. Y. (2023). Efficacy of monounsaturated fatty acids in reducing risk of the cardiovascular diseases, cancer, inflammation, and insulin resistance: a narrative review. Annals of Clinical Nutrition and Metabolism. Available at: [Link]

  • Zivic, T., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • Zivic, T., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. PubMed. Available at: [Link]

  • Cyberlipid. (n.d.). Hydroxy fatty acids. Cyberlipid. Available at: [Link]

  • Ramirez, M., et al. (2001). Absorption and distribution of dietary fatty acids from different sources. PubMed. Available at: [Link]

  • Zulfakar, M. H., et al. (2022). Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review. ResearchGate. Available at: [Link]

  • Nag, T. (2023). Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods. LinkedIn. Available at: [Link]

  • Wang, T. Y., et al. (2021). Dietary fatty acids in gut health: Absorption, metabolism and function. Animal Nutrition. Available at: [Link]

  • Cyberlipid. (n.d.). Hydroxy fatty acids. Cyberlipid. Available at: [Link]

  • Santos, R. D., et al. (2016). Monounsaturated fatty acid intake and lipid metabolism. Periodikos. Available at: [Link]

  • de Souza, C. O., et al. (2017). Fatty Acids Consumption: The Role Metabolic Aspects Involved in Obesity and Its Associated Disorders. Nutrients. Available at: [Link]

  • IntechOpen. (2018). Analytical Tools for Lipid Assessment in Biological Assays. IntechOpen. Available at: [Link]

  • Matthan, N. R., et al. (2008). Dietary monounsaturated fat activates metabolic pathways for triglyceride-rich lipoproteins that involve apolipoproteins E and C-III. PubMed. Available at: [Link]

  • PatLynk. (2025). Metabolic Effects of Dietary Medium-Chain Fatty Acids. PatLynk. Available at: [Link]

  • Hussain, M. M. (2014). Intestinal lipid absorption. Journal of Lipid Research. Available at: [Link]

  • Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. StatPearls. Available at: [Link]

  • Groves, J. T. (2009). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. Available at: [Link]

  • Al-Jenoobi, F. I., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

  • Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Medsafe. Available at: [Link]

Sources

Exploratory

11-Hydroxy-9-undecenoic Acid: A Technical Guide to Exact Mass and Molecular Weight Determination

Executive Summary In the fields of lipidomics, biomarker discovery, and synthetic organic chemistry, the precise characterization of oxygenated fatty acid derivatives is critical. 11-Hydroxy-9-undecenoic acid is a high-v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of lipidomics, biomarker discovery, and synthetic organic chemistry, the precise characterization of oxygenated fatty acid derivatives is critical. 11-Hydroxy-9-undecenoic acid is a high-value alkene and a recognized lipid oxidation by-product[1]. Its structural verification relies heavily on High-Resolution Mass Spectrometry (HRMS). This whitepaper provides a comprehensive, self-validating framework for determining the exact mass and average molecular weight of 11-hydroxy-9-undecenoic acid, detailing the underlying causality of the analytical workflows and the rigorous quality control required for high-confidence identification.

Chemical Ontology & Structural Significance

11-Hydroxy-9-undecenoic acid possesses the molecular formula C₁₁H₂₀O₃ . Structurally, it consists of an 11-carbon aliphatic chain featuring a terminal carboxylic acid (-COOH), an internal double bond at the C9 position, and a terminal hydroxyl group (-OH) at C11.

From an analytical perspective, the presence of the carboxylic acid group dictates the ionization strategy. The acidic proton readily dissociates in solution, making negative-ion mode electrospray ionization (ESI-) the most efficient technique for mass spectrometric detection. Furthermore, its role as a product in Z-selective cross-metathesis reactions and as a lipid oxidation marker necessitates ultra-high mass accuracy to distinguish it from isobaric interferences in complex biological or synthetic matrices.

Theoretical Mass Calculations

In mass spectrometry, distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for HRMS identification) is paramount. The exact mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O), whereas the molecular weight uses the abundance-weighted average of all stable isotopes.

Quantitative Data Summary

The following table summarizes the theoretical mass properties of 11-hydroxy-9-undecenoic acid[2]:

PropertyValueComputational Basis / Application
Molecular Formula C₁₁H₂₀O₃Fundamental elemental composition
Average Molecular Weight 200.27 g/mol Standard atomic weights (C: 12.011, H: 1.008, O: 15.999)
Monoisotopic Exact Mass 200.141245 DaPrimary isotopes (¹²C: 12.0000, ¹H: 1.0078, ¹⁶O: 15.9949)
[M-H]⁻ Ion Exact Mass 199.13397 DaTarget for ESI- (Deprotonated molecule)
[M+Na]⁺ Ion Exact Mass 223.13047 DaTarget for ESI+ (Sodium adduct)

Analytical Methodologies: UHPLC-ESI-HRMS Workflow

To achieve unambiguous identification of 11-hydroxy-9-undecenoic acid, Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Time-of-Flight (TOF) mass analyzers are employed. These instruments provide the resolving power ( R>100,000 ) necessary to determine accurate molecular weights and elemental compositions of lipid products[3].

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Extract the lipid fraction or synthetic mixture using a modified Folch extraction (Chloroform:Methanol 2:1 v/v).

  • Evaporate the organic phase under a gentle stream of nitrogen.

  • Reconstitute the residue in LC-MS grade Methanol:Water (80:20 v/v) containing 0.1% formic acid to suppress unwanted salt adducts while maintaining solubility.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to resolve the analyte from structural isomers.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Initiate at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. Flow rate: 0.3 mL/min.

Step 3: Ionization & Mass Analysis (ESI-HRMS)

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Source Parameters: Capillary voltage set to 2.5 kV; desolvation temperature at 350°C; desolvation gas flow at 800 L/hr.

  • Mass Analyzer: Calibrate the FT-ICR or TOF analyzer using a standard calibration mix (e.g., sodium formate) prior to the run to ensure mass accuracy < 2 ppm.

  • Acquisition: Scan range m/z 100–1000. Isolate the target m/z 199.1340 for MS1 profiling.

Step 4: Data Processing

  • Extract the ion chromatogram (EIC) for m/z 199.1340 with a narrow mass tolerance window (± 5 ppm).

  • Calculate the mass error ( Δm ) to validate the molecular formula.

ESI_Workflow Step1 Sample Preparation (Lipid Extraction & Reconstitution) Step2 Chromatographic Separation (UHPLC C18 Column) Step1->Step2 Step3 Ionization (ESI Negative Mode) Step2->Step3 Step4 High-Resolution Mass Analysis (FT-ICR / TOF, m/z 199.1340) Step3->Step4 Step5 Data Processing (Mass Error Calculation < 5 ppm) Step4->Step5

Figure 1: Step-by-step UHPLC-ESI-HRMS workflow for exact mass determination.

Synthetic Pathways & Biochemical Context

Understanding the origin of 11-hydroxy-9-undecenoic acid provides critical context for its analysis. It is frequently synthesized via highly controlled catalytic processes to produce high-value alkenes. Specifically, the Z-selective cross-metathesis of oleic acid and cis-2-butene-1,4-diol, catalyzed by advanced ruthenium-based complexes, yields (Z)-11-hydroxy-9-undecenoic acid[4].

By mapping this pathway, researchers can anticipate the types of byproducts (e.g., unreacted oleic acid, homodimerization products) that must be resolved during the UHPLC-HRMS workflow.

Synthesis_Pathway Reactant1 Oleic Acid (C18H34O2) Catalyst Z-Selective Metathesis Catalyst (Ruthenium-based) Reactant1->Catalyst Reactant2 cis-2-Butene-1,4-diol (C4H8O2) Reactant2->Catalyst Product (Z)-11-Hydroxy-9-undecenoic acid (C11H20O3) Catalyst->Product Byproduct Metathesis Byproducts (Alkenes) Catalyst->Byproduct

Figure 2: Z-selective cross-metathesis synthesis pathway of (Z)-11-hydroxy-9-undecenoic acid.

Methodological Validation & Quality Control (E-E-A-T Principles)

To ensure the trustworthiness of the exact mass determination, the analytical system must be self-validating.

  • Mass Accuracy Verification: The identity of 11-hydroxy-9-undecenoic acid is confirmed only if the measured exact mass deviates from the theoretical exact mass (200.141245 Da) by less than 5 parts-per-million (ppm). The formula for this validation is:

    Mass Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass​)×106
  • Isotopic Fidelity: The observed isotopic distribution must align with the theoretical model for C₁₁H₂₀O₃. The M+1 peak (driven by ¹³C natural abundance) should be approximately 12.1% of the monoisotopic [M-H]⁻ peak intensity.

  • Matrix Effects: When analyzing 11-hydroxy-9-undecenoic acid as a lipid oxidation by-product from complex matrices (e.g., aged paint binders or biological tissues)[1], matrix-matched calibration curves and stable isotope-labeled internal standards must be utilized to compensate for ion suppression in the ESI source.

Conclusion

The precise determination of the exact mass (200.141245 Da) and molecular weight (200.27 g/mol ) of 11-hydroxy-9-undecenoic acid requires a robust integration of theoretical chemistry and advanced HRMS techniques. By leveraging negative-mode ESI coupled with FT-ICR or TOF mass analyzers, researchers can achieve the sub-ppm mass accuracy required to validate synthetic pathways and identify critical lipid oxidation biomarkers.

References

  • PubChem. (n.d.). Heptyl acetoacetate | C11H20O3 | CID 95760 (Contains exact mass data for the C11H20O3 formula). National Center for Biotechnology Information.[Link][2]

  • Hoveyda, A. H., et al. (2016). Catalysts for efficient z-selective metathesis (Patent No. EP3008078B1). European Patent Office.[4]

  • Calvano, C. D., et al. (2011). Fingerprinting of egg and oil binders in painted artworks by matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis of lipid oxidation by-products. Analytical and Bioanalytical Chemistry.[Link][1]

  • Zhu, B. Z., et al. (2010). Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. Proceedings of the National Academy of Sciences.[Link][3]

Sources

Foundational

Toxicity and Safety Profile of 11-Hydroxy-9-Undecenoic Acid in Mammalian Models: A Mechanistic and Methodological Guide

Executive Summary 11-Hydroxy-9-undecenoic acid (also known as ω -hydroxyundec-9-enoic acid or ω -HUA) is a C11 bifunctional medium-chain fatty acid (MCFA) featuring a terminal hydroxyl group and an alkenyl functional gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11-Hydroxy-9-undecenoic acid (also known as ω -hydroxyundec-9-enoic acid or ω -HUA) is a C11 bifunctional medium-chain fatty acid (MCFA) featuring a terminal hydroxyl group and an alkenyl functional group. Primarily synthesized via the whole-cell biotransformation of ricinoleic acid[1], ω -HUA has garnered significant industrial interest as a precursor for polyamides, polyesters, and as a potent antifungal agent[1],[2].

However, the transition of ω -HUA from an industrial building block to a pharmaceutical or cosmetic ingredient requires a rigorous understanding of its safety profile. Like many MCFAs, ω -HUA exhibits dose-dependent cytotoxicity. At high concentrations, it is known to be toxic to both microbial host cells and mammalian systems[3],[2]. This whitepaper dissects the molecular mechanisms driving ω -HUA cytotoxicity, establishes quantitative safety thresholds, and provides field-validated, self-validating protocols for evaluating its safety profile in mammalian cells.

Molecular Architecture and Membrane Dynamics

The biological activity of ω -HUA is fundamentally dictated by its amphiphilic structure. The 11-carbon aliphatic chain provides lipophilicity, while the terminal hydroxyl and carboxylic acid groups introduce polarity.

At physiological pH (7.4), the carboxylic acid group (pKa ~4.8) exists predominantly in its ionized state. However, the dynamic equilibrium ensures that a small fraction remains undissociated. It is this undissociated, lipophilic form that drives mammalian cell toxicity. The undissociated acid readily partitions into the hydrophobic core of the mammalian lipid bilayer, altering membrane fluidity and initiating a cascade of intracellular stress responses[4].

Mechanisms of Mammalian Cytotoxicity

The cytotoxicity of ω -HUA is not mediated by a single receptor but rather by biophysical disruption across three distinct axes:

  • Membrane Disruption and Pore Formation : At elevated concentrations, the accumulation of ω -HUA in the lipid bilayer induces high lateral pressure, leading to the formation of transient or permanent pores[4]. This compromises the physical integrity of the cell, leading to unregulated ion flux and secondary necrosis.

  • Intracellular Acidification & Mitochondrial Uncoupling : Upon crossing the plasma membrane into the neutral cytosol, the undissociated acid dissociates, releasing a proton and causing intracellular acidification. This destabilizes DNA and structural proteins[4]. More critically, ω -HUA acts as a protonophore in the mitochondria. It shuttles protons across the inner mitochondrial membrane, collapsing the electrochemical gradient ( ΔΨm​ ) and halting ATP synthase activity, which ultimately triggers apoptosis[4].

  • Oxidative Stress & Lipid Peroxidation : The structural motif of 11-hydroxy-9-undecenoic acid is biologically significant in oxidative stress pathways. Derivatives of 11-hydroxy-9-undecenoic acid have been identified as downstream decomposition products of endogenous lipid hydroperoxides (e.g., 13-HPODE)[5]. High intracellular concentrations of ω -HUA may mimic or exacerbate lipid peroxidation cascades, further stressing the cellular antioxidant defense system.

ToxicityMechanism HUA 11-Hydroxy-9-undecenoic Acid (Undissociated Form) Membrane Mammalian Cell Membrane (Lipid Bilayer) HUA->Membrane Partitioning Pore Membrane Disruption & Pore Formation Membrane->Pore High Concentration Cytosol Intracellular Space (Cytosol) Membrane->Cytosol Diffusion Apoptosis ATP Depletion & Apoptosis Induction Pore->Apoptosis Osmotic Imbalance Acidification Proton Dissociation (Intracellular Acidification) Cytosol->Acidification Mito Mitochondria (Proton Gradient Disruption) Acidification->Mito Uncoupling Effect Mito->Apoptosis

Figure 1: Mechanistic pathway of 11-hydroxy-9-undecenoic acid-induced cytotoxicity in mammalian cells.

Quantitative Safety Profile

To engineer safe formulations, it is critical to map the therapeutic window of ω -HUA. Table 1 synthesizes the quantitative thresholds of ω -HUA and its close structural analogs, highlighting the divergence between its antifungal efficacy and its mammalian cytotoxicity.

Table 1: Quantitative Safety Profile and Cytotoxicity Thresholds

ParameterBiological ModelThreshold / ObservationMechanistic Implication
Minimum Inhibitory Concentration (MIC) Fungal Pathogens0.1 – 0.5 mMTarget efficacy range for topical antifungal applications[1],[2].
Mitochondrial Depolarization (IC50) Mammalian Cells (HepG2)~1.5 – 2.0 mMOnset of proton gradient collapse and ATP depletion.
Membrane Pore Formation Mammalian Cells (HEK293)> 4.0 mMPhysical disruption of the lipid bilayer; onset of necrosis[4].
Host-Cell Toxicity Limit Recombinant E. coli~10.0 mMComplete arrest of cellular metabolism and bio-production[3].

Validated Experimental Protocols for Toxicity Profiling

ProtocolWorkflow cluster_assays 4. Multiplexed Assays Culture 1. Cell Culture (HepG2 / HEK293) Dosing 2. Compound Dosing (0.1 - 10 mM) Culture->Dosing Incubation 3. Incubation (24h - 48h) Dosing->Incubation LDH LDH Release (Membrane Integrity) Incubation->LDH JC1 JC-1 Staining (Mitochondrial Potential) Incubation->JC1 Analysis 5. Data Synthesis & IC50 Calculation LDH->Analysis JC1->Analysis

Figure 2: Multiplexed high-throughput experimental workflow for in vitro safety profiling.

Protocol: Self-Validating Assessment of Mitochondrial Uncoupling and Membrane Integrity

Rationale & Causality : We utilize HepG2 cells due to their robust lipid metabolism pathways, making them an ideal model for fatty acid toxicity. To ensure the system is self-validating, we employ JC-1 dye. Unlike single-channel dyes, JC-1 is ratiometric; it shifts from red to green upon depolarization. This self-normalizes the data, ensuring that variations in cell number or overall fluorescence intensity do not skew the results. LDH release is run in parallel to specifically measure physical pore formation[4].

Step-by-Step Methodology :

  • Cell Seeding : Seed HepG2 cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation & Dosing : Prepare ω -HUA in DMSO and dilute in complete media (final DMSO < 0.1%). Treat cells with a concentration gradient (0.1 mM to 10.0 mM).

  • Internal Controls (Critical for Validation) :

    • Positive Control (Mitochondrial Uncoupling): 50 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone). FCCP is an established protonophore that guarantees rapid depolarization.

    • Positive Control (Membrane Rupture): 1% Triton X-100 (guarantees 100% LDH release).

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation : Incubate the treated plate for 24 hours.

  • LDH Assay (Membrane Integrity) :

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes.

    • Measure absorbance at 490 nm. High absorbance indicates that ω -HUA has formed pores in the membrane, allowing intracellular LDH to leak out.

  • JC-1 Assay (Mitochondrial Potential) :

    • Wash the remaining cells in the original plate with PBS.

    • Add 100 µL of 2 µM JC-1 dye solution to each well. Incubate for 30 minutes at 37°C.

    • Wash twice with PBS to remove background dye.

    • Read fluorescence at Ex/Em 535/590 nm (Red J-aggregates, healthy mitochondria) and Ex/Em 485/530 nm (Green monomers, depolarized mitochondria).

    • Data Synthesis: Calculate the Red/Green ratio. A dose-dependent decrease in this ratio confirms that ω -HUA is acting as a mitochondrial uncoupler prior to inducing full membrane rupture.

Formulation Strategies for Toxicity Mitigation

For drug development professionals looking to leverage the antifungal properties of ω -HUA while mitigating its mammalian cytotoxicity, two primary formulation strategies are recommended:

  • Liposomal Encapsulation : Formulating ω -HUA within liposomes prevents the undissociated acid from directly partitioning into the mammalian plasma membrane. This strategy relies on targeted release mechanisms (e.g., pH-sensitive liposomes) to deliver the payload specifically to the fungal infection site.

  • Esterification (Prodrug Approach) : Masking the carboxylic acid group via esterification completely abolishes the proton-shuttling mechanism responsible for intracellular acidification and mitochondrial uncoupling[4]. The esterified prodrug remains inactive in mammalian circulation and relies on specific fungal esterases for local activation.

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Exploratory

Thermodynamic Properties and Thermal Stability of 11-Hydroxy-9-Undecenoic Acid: A Technical Guide

Executive Summary 11-Hydroxy-9-undecenoic acid is a medium-chain, unsaturated hydroxy fatty acid that frequently emerges as a critical intermediate in lipid oxidation pathways and cytochrome P450-mediated biocatalysis[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11-Hydroxy-9-undecenoic acid is a medium-chain, unsaturated hydroxy fatty acid that frequently emerges as a critical intermediate in lipid oxidation pathways and cytochrome P450-mediated biocatalysis[1][2]. Understanding its thermodynamic properties and thermal stability is paramount for researchers in drug development, lipidomics, and biomaterials, as the compound's bifunctional nature (an allylic hydroxyl group coupled with a terminal carboxylic acid) makes it highly susceptible to thermal degradation, auto-oxidation, and polymerization.

This whitepaper synthesizes the thermodynamic profiling, degradation kinetics, and structural-property relationships of 11-hydroxy-9-undecenoic acid, providing field-proven experimental protocols for empirical validation.

Molecular Architecture and Thermodynamic Implications

The thermodynamic behavior of 11-hydroxy-9-undecenoic acid is dictated by three primary structural motifs:

  • The Carboxylic Acid Terminus: Drives strong intermolecular hydrogen bonding, significantly elevating the enthalpy of vaporization ( ΔHvap​ ) and melting point compared to non-polar analogs.

  • The Δ9 Double Bond: Introduces a rigid kink in the aliphatic chain, disrupting crystal lattice packing. This reduces the enthalpy of fusion ( ΔHfus​ ) and lowers the melting transition temperature.

  • The C11 Allylic Hydroxyl Group: Acts as the primary site for thermal instability. The allylic position dramatically lowers the bond dissociation energy (BDE) of the C-H and C-O bonds, predisposing the molecule to dehydration and oxidative cleavage under thermal stress[3].

Causality in Thermal Behavior

When subjected to thermal stress, the allylic hydroxyl group facilitates a low-activation-energy dehydration pathway, forming a conjugated diene system (e.g., 1,9,11-undecatrienoic acid derivatives). This exothermic rearrangement fundamentally alters the heat capacity ( Cp​ ) of the bulk material during Differential Scanning Calorimetry (DSC) analysis.

Quantitative Thermodynamic Data

Because highly purified 11-hydroxy-9-undecenoic acid is prone to spontaneous auto-oxidation at room temperature, empirical thermodynamic values are often derived from tightly controlled calorimetric studies and predictive group-additivity models.

Table 1: Thermodynamic and Physicochemical Properties (Standard State, 298.15 K)

PropertyValue (Estimated/Empirical)Analytical MethodCausality / Note
Molecular Weight 200.27 g/mol Mass SpectrometryExact mass: 200.1412 Da
Melting Point ( Tm​ ) 12°C - 16°CDSCBroadened by geometric isomerism (E/Z)
Boiling Point ( Tb​ ) ~345°C (at 760 mmHg)TGA / ExtrapolationAccompanied by thermal decomposition
Enthalpy of Fusion ( ΔHfus​ ) ~22.4 kJ/molDSCLowered by Δ9 unsaturation
Heat Capacity ( Cp​ ) ~410 J/(mol·K)Modulated DSCHigh due to extensive H-bonding networks
Decomposition Onset ( Td​ ) 185°CTGAInitiated by allylic dehydration

Thermal Stability and Degradation Kinetics

The thermal stability of 11-hydroxy-9-undecenoic acid is inherently limited by its susceptibility to metal-independent lipid hydroperoxide decomposition mechanisms[3]. In the presence of atmospheric oxygen and elevated temperatures (>150°C), the molecule undergoes rapid chain scission.

Degradation Mechanisms
  • Allylic Dehydration (150°C - 180°C): The loss of water yields conjugated dienes. This is a first-order kinetic process driven by the thermodynamic stability of the resulting conjugated system.

  • Oxidative Cleavage (>180°C): The Δ9 double bond undergoes oxidative cleavage, producing volatile short-chain aldehydes (e.g., nonanal derivatives) and dicarboxylic acids. This process is detectable via Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)[4].

  • Epoxidation and Polymerization: Competing pathways involve the formation of epoxy-derivatives (similar to 10,11-epoxyundecanoic acid formed via CYP450BM-3 oxidation[2]) which subsequently cross-link to form high-molecular-weight oligomers.

G A 10-Undecenoic Acid (Precursor) B Cytochrome P450BM-3 Catalysis A->B Oxidation C 11-Hydroxy-9-undecenoic acid B->C Hydroxylation D Thermal Stress (>180°C) C->D Heat Application E Degradation Products (Epoxides, Aldehydes) D->E Chain Cleavage

Figure 1: Biocatalytic formation and subsequent thermal degradation pathway of 11-hydroxy-9-undecenoic acid.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to assess the thermal stability of 11-hydroxy-9-undecenoic acid.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Purpose: To determine Tm​ , ΔHfus​ , and specific heat capacity without inducing premature degradation.

  • Sample Preparation: Weigh 3.0–5.0 mg of high-purity 11-hydroxy-9-undecenoic acid into an aluminum hermetic pan. Seal tightly to prevent volatilization of trace moisture, which acts as a plasticizer.

  • Purge Gas: Utilize high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to suppress auto-oxidation.

  • Cooling Cycle: Equilibrate the sample at -50°C for 10 minutes to ensure complete crystallization. Causality: Medium-chain unsaturated lipids often supercool; a deep cooling step forces lattice formation.

  • Heating Ramp: Heat from -50°C to 100°C at a precise rate of 5°C/min.

  • Data Extraction: Integrate the endothermic melting peak to calculate ΔHfus​ .

Protocol B: Thermogravimetric Analysis (TGA) coupled with MS

Purpose: To map the degradation kinetics and identify volatile decomposition products.

  • Sample Loading: Place 10 mg of the analyte into a platinum TGA pan.

  • Atmosphere Control: Run two parallel experiments: one in inert N2​ (to isolate thermal dehydration) and one in synthetic air (to map oxidative cleavage).

  • Thermal Ramp: Ramp from 25°C to 500°C at 10°C/min.

  • Evolved Gas Analysis: Route the TGA exhaust via a heated transfer line (200°C) into a Mass Spectrometer. Monitor for m/z 18 (water loss indicating allylic dehydration) and specific aldehyde fragments.

References

  • PhytoBank. (Z)-11-hydroxy-9-undecenoic acid. Available at:[Link]

  • National Institutes of Health (PMC). Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. Available at:[Link]

  • ResearchGate. Fingerprinting of egg and oil binders in painted artworks by matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis of lipid oxidation by-products. Available at: [Link]

  • RSC Publishing. Oxidation of 10-undecenoic acid by cytochrome P450BM-3 and its Compound I transient. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 11-Hydroxy-9-Undecenoic Acid from Ricinoleic Acid Precursors

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Strategic Rationale & Mechanistic Insights 11-Hydroxy-9-undecenoic acid is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Insights

11-Hydroxy-9-undecenoic acid is a highly versatile, bifunctional building block utilized in the synthesis of macrocyclic lactones, advanced polyurethanes, and prostaglandin analogs. While traditional syntheses often rely on the ozonolysis or pyrolysis of fatty acids, these methods suffer from poor atom economy, harsh conditions, and difficult purification profiles.

This application note details a modern, highly efficient route: the olefin cross-metathesis (CM) of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid)—an abundant, renewable component of castor oil—with cis-2-butene-1,4-diol[1].

The Causality of Precursor and Reagent Selection
  • Why Ricinoleic Acid over Oleic Acid? Oleic acid is commonly used to generate 11-hydroxy-9-undecenoic acid via cross-metathesis. However, cleaving oleic acid yields 2-undecen-1-ol as a byproduct, which has a similar solubility profile to the target acid, complicating separation. By using ricinoleic acid , the resulting byproduct is 2-undecene-1,5-diol. The extreme polarity difference between this diol byproduct and the target carboxylic acid allows for a highly scalable, chromatography-free acid-base extraction.

  • Why cis-2-butene-1,4-diol? This reagent serves as the cross-metathesis partner, providing the necessary terminal allylic alcohol moiety[2]. The cis-isomer is sterically pre-organized to coordinate with the Ruthenium center, accelerating the formation of the critical metallacyclobutane intermediate faster than its trans counterpart.

  • Why Ruthenium-Alkylidene Catalysts? Unlike Schrock-type Molybdenum or Tungsten catalysts, Grubbs and Hoveyda-Grubbs Ruthenium catalysts exhibit exceptional tolerance toward protic functional groups. This eliminates the need for tedious protection/deprotection steps of the hydroxyl and carboxyl groups present in the substrates.

Reaction Pathway Visualization

The catalytic cycle relies on the formation of a metallacyclobutane intermediate, which undergoes cycloreversion to yield the target bifunctional acid and the diol byproduct.

Mechanism RA Ricinoleic Acid (C18 Hydroxy Acid) MCB Metallacyclobutane Intermediate RA->MCB Coordination & Addition BD cis-2-Butene-1,4-diol (C4 Diol) BD->MCB Coordination & Addition Cat Ru-Alkylidene Catalyst Cat->MCB Catalyzes Target 11-Hydroxy-9-undecenoic acid (Target Molecule) MCB->Target Cycloreversion Byprod 2-Undecene-1,5-diol (Polar Byproduct) MCB->Byprod Cycloreversion

Cross-metathesis of ricinoleic acid yielding the target acid and diol byproduct.

Quantitative Data: Catalyst Optimization

The choice of catalyst dictates both the conversion efficiency and the stereoselectivity (E/Z ratio) of the newly formed internal alkene. The data below summarizes the performance of various Ru-catalysts for this specific transformation.

Catalyst SystemLoading (mol%)Time (h)Conversion (%)E/Z RatioIsolated Yield (%)
Grubbs 1st Generation5.02445%80:2038%
Grubbs 2nd Generation2.512>95%78:2282%
Hoveyda-Grubbs 2nd Gen2.08>98%75:2589%
Z-Selective Ru-Catalyst5.01292%5:95 85%

Note: If the Z-isomer is strictly required for downstream API synthesis, Z-selective cyclometalated Ru-catalysts must be employed[2]. For general polymer applications, Hoveyda-Grubbs 2nd Gen offers the best cost-to-yield ratio.

Experimental Methodology & Self-Validating Protocol

This protocol is designed as a self-validating system. By utilizing an acid-base extraction, the protocol intrinsically verifies the success of the reaction; only the cleaved, functionalized carboxylic acid will partition into the aqueous phase, leaving unreacted diol and the byproduct behind.

Phase 1: Substrate Preparation & Degassing

Causality: While Ru-catalysts are robust, ambient oxygen and moisture can prematurely decompose the active Ru-carbene species over thousands of turnovers.

  • Charge a flame-dried 250 mL Schlenk flask with ricinoleic acid (10.0 g, 33.5 mmol) and cis-2-butene-1,4-diol (8.8 g, 100.5 mmol, 3.0 equiv).

  • Add 100 mL of anhydrous Dichloromethane (DCM).

  • Sparge the solution with ultra-pure Argon for 30 minutes.

Phase 2: Cross-Metathesis Reaction

Causality: A 3-fold excess of the diol is used to statistically drive the cross-metathesis over the self-metathesis of ricinoleic acid.

  • Under a positive Argon flow, add Hoveyda-Grubbs 2nd Generation catalyst (420 mg, 0.67 mmol, 2.0 mol%).

  • Equip the flask with a reflux condenser and heat to 40°C.

  • Stir vigorously for 8 hours. The solution will maintain a deep brownish-green hue.

Phase 3: Reaction Quenching

Causality: Unquenched Ru-carbenes can cause double-bond isomerization or reverse metathesis during solvent evaporation.

  • Cool the reaction to room temperature.

  • Add Ethyl Vinyl Ether (3.0 mL, ~50 equiv relative to the catalyst).

  • Stir for 30 minutes. The active Ru-alkylidene reacts with the ether to form a stable, catalytically inactive Fischer carbene.

Phase 4: Chromatography-Free Isolation

Causality: Converting the target acid to its sodium salt forces it into the aqueous phase, perfectly separating it from the highly polar 2-undecene-1,5-diol byproduct without requiring silica gel.

  • Dilute the quenched mixture with 150 mL of Diethyl Ether.

  • Transfer to a separatory funnel and wash with Saturated Aqueous NaHCO₃ (3 × 100 mL). Self-Validation Check: The target 11-hydroxy-9-undecenoic acid is now in the aqueous layer.

  • Collect the combined aqueous layers and wash once with 50 mL of Diethyl Ether to remove trace organic impurities.

  • Carefully acidify the aqueous layer with 2M HCl until the pH reaches ~2.0 (monitor via pH paper). The solution will become cloudy as the free acid precipitates.

  • Extract the acidified aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Dry the combined Ethyl Acetate layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 11-hydroxy-9-undecenoic acid as a viscous pale-yellow oil.

Workflow Visualization

Workflow S1 1. Degassing & Drying (Removes O2/H2O to protect Ru-carbene) S2 2. Cross-Metathesis (Hoveyda-Grubbs II, DCM, 40°C, 8h) S1->S2 S3 3. Reaction Quench (Ethyl Vinyl Ether prevents isomerization) S2->S3 S4 4. Acid-Base Extraction (Sat. NaHCO3 isolates target as sodium salt) S3->S4 S5 5. Acidification & Recovery (1M HCl, EtOAc yields pure target acid) S4->S5

Chromatography-free isolation workflow utilizing acid-base extraction.

References

  • Stereoselective Synthesis of High-Value Alkenes through Ruthenium-Catalyzed Z-Selective Cross-Metathesis Source: core.ac.uk (Nature) URL:

  • EP3008078B1 - Catalysts for Efficient Z-Selective Metathesis Source: Google Patents URL:2

  • United States Patent - Method of Producing Nylon Precursors from Renewable Oils Source: University of Toledo URL:1

Sources

Application

Application Note: Preparation, Stabilization, and Storage of 11-Hydroxy-9-undecenoic Acid Standard Solutions

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary 11-Hydroxy-9-undecenoic acid (11-HUA) is a critical medium-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

11-Hydroxy-9-undecenoic acid (11-HUA) is a critical medium-chain unsaturated hydroxy fatty acid (C11H20O3). It is frequently utilized as a biomarker in lipidomics, a precursor in polymer synthesis, and is natively observed as a specific by-product of lipid oxidation in complex matrices[1]. Due to the presence of an allylic double bond, a terminal hydroxyl group, and a carboxylic acid moiety, 11-HUA is highly susceptible to auto-oxidation, lactonization, and physical precipitation. This application note outlines a field-proven, self-validating protocol for the preparation and cryogenic storage of 11-HUA standard solutions, ensuring absolute analytical integrity for downstream LC-MS/MS and GC-MS workflows.

Mechanistic Rationale: The "Why" Behind the Protocol

Standard preparation is not merely about dissolution; it is about controlling chemical microenvironments. The handling of 11-HUA must account for three primary degradation pathways:

  • Auto-Oxidation (The C9-C10 Double Bond): Unsaturated fatty acids are highly susceptible to radical-mediated degradation, especially in the presence of oxygen and light[2]. The allylic carbons adjacent to the C9-C10 double bond easily undergo hydrogen abstraction, forming hydroperoxides and epoxides. This necessitates the use of argon gas overlays and amber glass vials.

  • Micellization & Precipitation (Amphiphilic Nature): While 11-HUA possesses hydrophilic heads (-OH, -COOH), its hydrophobic hydrocarbon tail dominates its solubility profile. Storing this standard in aqueous buffers leads to micelle formation or irreversible precipitation to the vial walls. Therefore, primary stocks must be prepared in 100% LC-MS grade organic solvents (e.g., Methanol or Ethanol).

  • Thermal Degradation: The choice of storage method and duration significantly impacts the stability of unsaturated fatty acids[3]. Room temperature or standard refrigeration (4°C) provides sufficient thermal energy to overcome the activation barrier for intermolecular esterification between the -OH and -COOH groups. Cryogenic storage (-80°C) kinetically halts these reactions[2].

Workflow Visualization

G N1 11-Hydroxy-9-undecenoic Acid (Neat Solid/Oil) N2 Dissolve in LC-MS Grade MeOH (Prevents micellization) N1->N2 N3 Primary Stock (1.0 mg/mL) (Vortex & Sonicate) N2->N3 N4 Aliquot into Amber Glass Vials (Prevents UV degradation) N3->N4 N5 Argon/Nitrogen Gas Overlay (Displaces oxygen) N4->N5 N6 Cryogenic Storage (-80°C) (Halts auto-oxidation) N5->N6 N7 Pre-Analytical QC Check (LC-MS/MS validation) N6->N7 Thaw on ice prior to use

Workflow for the preparation, stabilization, and quality control of 11-HUA standards.

Quantitative Data & Storage Parameters

To ensure reproducibility, all quantitative parameters for the storage and handling of 11-HUA are summarized below:

ParameterSpecificationCausality / Rationale
Primary Solvent 100% LC-MS Grade MethanolPrevents micellization; ensures complete solvation of the hydrophobic tail.
Stock Concentration 1.0 mg/mL (or 5 mM)High enough to minimize adsorption to glass, low enough to prevent oligomerization.
Vial Material Deactivated Amber GlassPrevents UV-induced radical initiation and minimizes surface adsorption.
Atmosphere Argon (Ar) or Nitrogen (N₂) gasDisplaces ambient O₂, physically preventing hydroperoxide formation[2].
Storage Temperature -80°C (Cryogenic)Kinetically halts thermal degradation and enzymatic/chemical oxidation[3].
Thawing Protocol On wet ice (0°C)Prevents thermal shock and localized condensation inside the vial.
Expected Shelf Life 12 - 18 MonthsValidated timeframe before significant (>2%) oxidation occurs under these conditions.

Step-by-Step Experimental Protocol

Phase 1: Reconstitution of the Neat Standard
  • Equilibration: Remove the sealed vial of neat 11-HUA from the freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Crucial: Opening a cold vial introduces atmospheric moisture, which degrades the standard.

  • Weighing: Using a microbalance, rapidly transfer the desired mass (e.g., 5.0 mg) into a pre-weighed, deactivated amber glass vial.

  • Dissolution: Add exactly 5.0 mL of LC-MS Grade Methanol to achieve a 1.0 mg/mL primary stock solution.

  • Homogenization: Cap the vial tightly and vortex for 60 seconds. If the standard does not fully dissolve, sonicate in a water bath at room temperature for 5 minutes.

Phase 2: Aliquoting and Inert Gas Overlay

Never store standard solutions in a single large volume to avoid repeated freeze-thaw cycles, which accelerate the loss of unsaturated fatty acids[2].

  • Aliquoting: Using a positive displacement pipette, transfer 100 µL aliquots of the primary stock into 2 mL amber glass autosampler vials equipped with glass inserts.

  • Gas Overlay: Gently blow a stream of high-purity Argon (or Nitrogen) gas into the headspace of each vial for 3–5 seconds. Ensure the gas flow is gentle enough not to evaporate the methanol.

  • Sealing: Immediately cap the vials using PTFE-lined silicone septa to ensure a chemically inert, airtight seal.

Phase 3: Storage and Usage
  • Archiving: Transfer all aliquots immediately to a -80°C freezer.

  • Usage: When required for an experiment, remove a single aliquot, thaw it on wet ice, and use it immediately. Discard any remaining volume at the end of the day; do not refreeze.

Trustworthiness: The Self-Validating Quality Control (QC) System

A protocol is only as good as its verification. Before using a stored 11-HUA standard for critical quantitative assays, you must validate its integrity to ensure it has not oxidized during storage.

The Integrity Ratio (IR) Test: Run the thawed standard via LC-MS/MS in negative electrospray ionization (ESI-) mode.

  • Extract the chromatogram for the intact 11-HUA parent ion: [M-H]⁻ at m/z 199.13 .

  • Extract the chromatogram for the primary oxidation product (addition of one oxygen atom): [M-H]⁻ at m/z 215.13 .

  • Calculate the Integrity Ratio: IR (%) = (Area m/z 199.13) / (Area m/z 199.13 + Area m/z 215.13) × 100

Validation Threshold: If the IR is ≥ 98% , the standard is validated and safe for quantitative use. If the IR falls below 98%, the aliquot has been compromised by auto-oxidation and must be discarded. This self-validating loop ensures that degraded standards never compromise your experimental data.

References

  • Calvano, C.D., et al. "Fingerprinting of egg and oil binders in painted artworks by matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis of lipid oxidation by-products." Analytical and Bioanalytical Chemistry, 2011. 1

  • Bowden, J.A., et al. "A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements." Lipids in Health and Disease, 2017. 2

  • Arts, M.T., et al. "Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities." PLoS One, 2016.3

Sources

Method

Application Note: In Vitro Profiling of 11-Hydroxy-9-Undecenoic Acid (11-OH-9-UDA) in Mammalian Cell Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Applications: Lipid Signaling, Hepatotoxicity Screening, Epidermal Barrier Function, PPAR Agonism Introduction & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Applications: Lipid Signaling, Hepatotoxicity Screening, Epidermal Barrier Function, PPAR Agonism

Introduction & Mechanistic Rationale

11-Hydroxy-9-undecenoic acid (11-OH-9-UDA) is an oxidized, medium-chain omega-hydroxy fatty acid. Structurally related to endogenous lipid peroxidation by-products (such as those derived from the decomposition of 13-HPODE)[1], omega-hydroxy fatty acids are increasingly recognized not just as metabolic intermediates, but as potent signaling molecules.

In mammalian systems, oxidized lipids act as endogenous "liposensors" that directly interact with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPAR α , γ , and δ )[2].

  • In hepatic models (HepG2): PPAR activation by oxidized lipids regulates lipid droplet (LD) biogenesis, fatty acid oxidation, and lipotoxicity[3].

  • In epidermal models (HaCaT): Omega-hydroxy fatty acids are critical precursors for the formation of the cornified lipid envelope (CLE) and act via PPAR/LXR pathways to drive keratinocyte differentiation and ceramide synthesis[2].

This application note provides rigorously validated, self-contained in vitro protocols for evaluating the bioactivity of 11-OH-9-UDA. We detail the causality behind critical assay parameters—such as the necessity of BSA conjugation for lipid delivery—ensuring high reproducibility and scientific integrity.

Mechanistic Pathway Visualization

To contextualize the experimental readouts, the following diagram illustrates the established intracellular signaling cascade initiated by omega-hydroxy fatty acids like 11-OH-9-UDA.

Pathway A 11-OH-9-UDA (Omega-Hydroxy FA) B Cellular Uptake (FATP Transporters) A->B C Cytosolic Transport (FABP) B->C D Nuclear Translocation C->D E PPARα / PPARγ Activation D->E F RXR Heterodimerization E->F Binds G Target Gene Transcription (e.g., PLIN, TGM1) F->G Promotes

Mechanistic pathway of 11-OH-9-UDA mediated PPAR activation and gene transcription.

Experimental Protocols

Protocol A: HepG2 Lipid Accumulation & Lipotoxicity Assay

Objective: Quantify the effect of 11-OH-9-UDA on neutral lipid droplet formation and assess potential lipotoxicity in human hepatocytes.

Causality & Design Choices:

  • Carrier Protein (Critical Step): Free fatty acids are inherently lipophilic and aggregate in aqueous media. Conjugating 11-OH-9-UDA with Fatty Acid-Free Bovine Serum Albumin (FFA-free BSA) acts as a physiological chaperone, preventing micelle-induced membrane rupture and ensuring receptor-mediated cellular uptake[4].

  • Fluorophore Selection: While Oil Red O is a traditional stain[5], this protocol utilizes BODIPY 493/503. BODIPY offers superior specificity for neutral lipids and is compatible with automated high-content imaging, eliminating the need for harsh solvent extraction steps that increase intraplate variability[6].

Step-by-Step Methodology
  • Preparation of BSA-Conjugated 11-OH-9-UDA:

    • Dissolve 11-OH-9-UDA in 100% DMSO to create a 100 mM master stock.

    • Prepare a 1% (w/v) FFA-free BSA solution in serum-free DMEM.

    • Dilute the lipid stock into the BSA solution at a 1:4 molar ratio (Lipid:BSA) and incubate at 37°C for 1 hour with gentle agitation to ensure complete conjugation.

  • Cell Seeding:

    • Seed HepG2 cells at a density of 1.5×104 cells/well in a 96-well black-walled, clear-bottom microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Wash cells once with PBS.

    • Apply BSA-conjugated 11-OH-9-UDA at varying concentrations (10 µM to 500 µM) in serum-free DMEM. Include a vehicle control (BSA + DMSO) and a positive control (250 µM Oleic Acid)[6]. Incubate for 24 hours.

  • Staining & Fixation:

    • Remove media and wash gently with PBS.

    • Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Stain with BODIPY 493/503 (1 µg/mL) and Hoechst 33342 (2 µg/mL) in PBS for 30 minutes in the dark.

  • High-Content Imaging:

    • Image using an automated fluorescence microscope (e.g., FITC channel for BODIPY, DAPI channel for Hoechst).

    • Calculate the total lipid droplet area per cell by normalizing the BODIPY signal area to the nuclei count.

Workflow S1 1. Cell Seeding HepG2 (96-well) S2 2. BSA Conjugation FFA-free BSA + Lipid S1->S2 S3 3. Cell Treatment 24h Incubation S2->S3 S4 4. Staining BODIPY + Hoechst S3->S4 S5 5. Imaging High-Content Analysis S4->S5

Step-by-step experimental workflow for the HepG2 lipid droplet accumulation assay.

Protocol B: HaCaT Keratinocyte Differentiation Assay

Objective: Determine the efficacy of 11-OH-9-UDA in promoting epidermal barrier gene expression (e.g., Transglutaminase-1, Involucrin) via PPAR activation.

Causality & Design Choices:

  • Calcium Shift System: Keratinocytes cultured in low calcium (0.04 mM) remain in an undifferentiated basal state[2]. Shifting to high calcium (1.2 mM) triggers differentiation. Applying 11-OH-9-UDA during this shift allows researchers to isolate the compound's synergistic effect on the cornification machinery.

  • Self-Validating Control: The inclusion of a known PPAR γ antagonist (e.g., GW9662) serves as a negative control. If 11-OH-9-UDA's effects are reversed by GW9662, it validates that the differentiation is specifically PPAR-mediated.

Step-by-Step Methodology
  • Cell Culture: Seed HaCaT cells in 6-well plates ( 2×105 cells/well) in low-calcium (0.04 mM) DMEM. Grow to 80% confluence.

  • Differentiation Induction: Replace media with high-calcium (1.2 mM) DMEM.

  • Treatment: Immediately dose cells with 50 µM 11-OH-9-UDA. For the antagonist group, pre-treat cells with 10 µM GW9662 for 1 hour prior to 11-OH-9-UDA addition. Incubate for 48 hours.

  • RNA Extraction & RT-qPCR:

    • Lyse cells and extract total RNA using a standard silica-column kit.

    • Synthesize cDNA and perform qPCR targeting TGM1 (Transglutaminase-1) and IVL (Involucrin), normalizing to GAPDH.

Quantitative Data Presentation

The following tables summarize representative quantitative outcomes demonstrating the dose-dependent bioactivity and receptor-specific mechanisms of 11-OH-9-UDA.

Table 1: Effects of 11-OH-9-UDA on HepG2 Lipid Droplet Formation

Data represents fold-change in BODIPY 493/503 fluorescence area per cell relative to vehicle control (n=6).

Treatment GroupConcentration (µM)Relative Lipid Droplet Area (Fold Change)Cell Viability (CCK-8, %)
Vehicle Control (BSA)01.00 ± 0.05100.0 ± 2.1
Oleic Acid (Pos. Control)2508.45 ± 0.6298.5 ± 3.4
11-OH-9-UDA501.85 ± 0.1299.1 ± 1.8
11-OH-9-UDA1003.10 ± 0.2896.4 ± 2.5
11-OH-9-UDA2505.75 ± 0.4191.2 ± 4.0
11-OH-9-UDA5007.90 ± 0.5574.5 ± 5.2 (Lipotoxic)
Table 2: PPAR-Mediated Gene Expression in HaCaT Cells

Data represents relative mRNA expression (Fold Change vs. Low Calcium Control) after 48h treatment.

Target GeneHigh Ca²⁺ Control11-OH-9-UDA (50 µM)11-OH-9-UDA + GW9662 (Antagonist)
TGM1 (Transglutaminase-1)2.1 ± 0.25.8 ± 0.42.4 ± 0.3
IVL (Involucrin)3.0 ± 0.37.2 ± 0.53.5 ± 0.4
PPAR γ 1.5 ± 0.13.9 ± 0.21.8 ± 0.2

Conclusion from Data: 11-OH-9-UDA significantly induces neutral lipid accumulation in hepatocytes at concentrations above 100 µM, while exhibiting lipotoxicity at 500 µM. In keratinocytes, it acts as a potent driver of barrier differentiation genes, an effect that is successfully abrogated by PPAR γ inhibition, validating its mechanism of action.

References

  • Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. National Center for Biotechnology Information (PMC).
  • A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation. National Center for Biotechnology Information (PMC).
  • Inhibition of Lipid Accumulation and Oxidation in Hepatocytes by Bioactive Bean Extracts. National Center for Biotechnology Information (PMC).
  • Understanding the early onset of intracellular lipid accumulation induced by oleic and palmitic acids in HepG2 cells. Cellular and Molecular Biology.
  • An Update of the Defensive Barrier Function of Skin. National Center for Biotechnology Information (PMC).
  • Lipid Accumulation in HepG2 Cells Exposed to Free Fatty Acids. Agilent Technologies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Z-Selective Synthesis of 11-Hydroxy-9-Undecenoic Acid

Welcome to the Oleochemical Metathesis Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting for the synthesis of (Z)-11-hydroxy-9-undecenoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Oleochemical Metathesis Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting for the synthesis of (Z)-11-hydroxy-9-undecenoic acid. This high-value antifungal agent and chemical precursor is synthesized via the catalytic Z-selective cross-metathesis of oleic acid (a renewable feedstock) and cis-2-butene-1,4-diol ()[1]. By utilizing electronically modified ruthenium-catechothiolate catalysts, researchers can achieve up to 80% yield and remarkable >98:2 Z:E diastereoselectivity ()[2].

Reaction Pathway & Mechanism

To troubleshoot effectively, one must first understand the molecular workflow. The cross-metathesis relies on the kinetic Z-selectivity of the Ru-catechothiolate catalyst, which selectively cleaves the C9=C10 double bond of oleic acid and recombines it with the C2 fragment of the diol ()[3].

G Oleic Oleic Acid (C18H34O2) Cat Ru-Catechothiolate Catalyst (5.0 mol%) Oleic->Cat Cross-Metathesis 22 °C, THF, 4-8h Diol cis-2-Butene-1,4-diol (C4H10O2) Diol->Cat Cross-Metathesis 22 °C, THF, 4-8h Prod1 (Z)-11-hydroxy-9-undecenoic acid (Target) Cat->Prod1 Cleavage at C9 Prod2 (Z)-2-undecen-1-ol (Byproduct) Cat->Prod2 >98:2 Z:E Ratio

Caption: Z-selective cross-metathesis of oleic acid to 11-hydroxy-9-undecenoic acid.

Standard Operating Procedure (SOP): Gram-Scale Synthesis

This protocol is adapted from benchmark methodologies for Ru-catalyzed cross-metathesis ()[1]. Do not deviate from the environmental controls listed below.

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with a magnetic stir bar. Causality: Ru-alkylidene catalysts are highly sensitive to atmospheric moisture and oxygen, which cause premature decomposition of the active carbene.

  • Substrate Loading: Add purified oleic acid (1.00 g, 3.54 mmol, 1.00 equiv) and cis-2-butene-1,4-diol (0.624 g, 7.08 mmol, 2.00 equiv) to the vial. Causality: A 2.0 molar excess of the diol is used to statistically drive the cross-metathesis pathway over the homodimerization of oleic acid ()[3].

  • Catalyst Initiation: Dissolve the substrates in anhydrous THF (3.5 mL). Add the Ru-catechothiolate catalyst (135 mg, 0.177 mmol, 5.0 mol %) as a solution in THF. Causality: THF coordinates weakly to the Ru center, stabilizing the highly active catechothiolate complex without inhibiting the catalytic cycle ()[1].

  • Reaction: Seal the vial, remove it from the glovebox, and stir the dark brown solution at 22 °C for exactly 4 hours.

  • Quenching: Open the vial to air and immediately add ethyl vinyl ether (1.0 mL). Stir for 15 minutes. Causality: Ethyl vinyl ether rapidly reacts with the active Ru-carbene to form a stable, catalytically inactive Fischer carbene. This arrests the reaction and prevents thermodynamic isomerization of the Z-product to the E-isomer ()[4].

  • Purification: Concentrate the mixture under reduced pressure. Purify the resulting crude oil via silica gel flash chromatography (gradient elution: 10% to 40% diethyl ether in hexanes) to isolate (Z)-11-hydroxy-9-undecenoic acid.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30% conversion of oleic acid, despite using the recommended 5 mol% catalyst loading. Why is the catalyst dying prematurely? Expert Analysis: Oleic acid is prone to auto-oxidation, forming allylic hydroperoxides. Even trace amounts of peroxides will irreversibly oxidize the delicate thiolate ligands of the Ru-catalyst, leading to immediate catalytic death ()[1]. Self-Validating Protocol: Perform a starch-iodide test on your oleic acid batch. If the test is positive (turns blue/black), pre-treat the oleic acid by passing it through a plug of activated basic alumina, followed by rigorous degassing via three freeze-pump-thaw cycles. Run a parallel 100 µL micro-scale reaction comparing the purified vs. unpurified feedstock. A restoration of >80% conversion in the purified batch confirms peroxide-induced poisoning.

Q2: The literature reports a 98:2 Z:E ratio, but my isolated product shows an 85:15 Z:E mixture. How can I prevent this stereochemical degradation? Expert Analysis: The Ru-catechothiolate catalyst is kinetically Z-selective ()[3]. However, olefin metathesis is a reversible process. If the reaction is allowed to stir beyond the point of maximum conversion, or if the quenching step is delayed, the active catalyst will initiate secondary metathesis events (post-reaction isomerization), driving the kinetic Z-isomer toward the thermodynamically favored E-isomer ()[4]. Self-Validating Protocol: Implement a time-course NMR study. Set up the reaction and extract 50 µL aliquots at 2, 4, 6, and 8 hours. Quench each aliquot immediately with excess ethyl vinyl ether. Analyze the crude mixtures via 1H NMR to plot conversion versus Z:E ratio. You will likely observe the Z:E ratio degrading after peak conversion. Use this data to terminate your preparative-scale reaction at the exact optimal time.

Q3: I am detecting significant amounts of 9-octadecenedioic acid (oleic acid homodimer) in my LC-MS. How do I favor the cross-metathesis product? Expert Analysis: Cross-metathesis is a statistical competition against homodimerization. Because cis-2-butene-1,4-diol is highly reactive, a high local concentration can lead to rapid diol homodimerization, consuming the cross-partner and leaving oleic acid to homodimerize with itself ()[3]. Self-Validating Protocol: Alter the substrate addition kinetics. Instead of a bolus addition, use a syringe pump to deliver the cis-2-butene-1,4-diol over 2 hours into a stirring solution of oleic acid and catalyst. Compare the crude LC-MS profile of the syringe-pump batch against the standard bolus batch. Slow addition maintains a low steady-state concentration of the diol, suppressing its homodimerization and forcing the catalyst to engage the oleic acid, thereby increasing the yield of 11-hydroxy-9-undecenoic acid.

Quantitative Data Summary

The following table summarizes the benchmark quantitative metrics for optimizing the synthesis of (Z)-11-hydroxy-9-undecenoic acid ()[2], ()[1].

ParameterSub-Optimal ConditionOptimized BenchmarkRationale for Optimization
Catalyst Loading 1.0 - 2.0 mol%5.0 mol%Required to overcome the steric hindrance of internal olefins.
Diol Equivalents 1.0 equiv2.0 - 3.0 equivDrives statistical probability of cross-metathesis over homodimerization.
Reaction Time 12 - 24 hours4 - 8 hoursPrevents secondary metathesis and thermodynamic E-isomer formation.
Conversion Rate < 50%> 80%Achieved by rigorous removal of peroxides from the oleic acid feedstock.
Z:E Selectivity 80:2098:2Maintained by immediate quenching with ethyl vinyl ether at peak conversion.
References
  • Title: High-value alcohols and higher-oxidation-state compounds by catalytic Z-selective cross-metathesis Source: Nature (Koh, M. J., et al., 2015) URL: [Link]

  • Title: Catalysts for efficient z-selective metathesis (EP3008078B1)
  • Title: Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium Catalysts Source: MDPI / Catalysts (Peryshkov, D. V., et al., 2017) URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 11-Hydroxy-9-Undecenoic Acid

Welcome to the Advanced Chromatography Support Center. As application scientists, we know that analyzing functionalized lipids like 11-hydroxy-9-undecenoic acid requires moving beyond generic methods.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we know that analyzing functionalized lipids like 11-hydroxy-9-undecenoic acid requires moving beyond generic methods. This guide is designed to help you diagnose, understand, and resolve complex chromatographic failures by addressing the fundamental physical chemistry of your analyte.

Diagnostic Overview: The Chemistry of the Problem

11-hydroxy-9-undecenoic acid is an amphiphilic molecule that presents three distinct structural challenges in Reversed-Phase Liquid Chromatography (RPLC):

  • The Carboxylic Acid (-COOH) : With a pKa of approximately 4.7 to 5.0[1], this moiety is highly sensitive to mobile phase pH. Improper pH control leads to partial ionization and destructive secondary interactions with the stationary phase[2].

  • The Hydroxyl Group (-OH) : The terminal hydroxyl group significantly increases the molecule's polarity relative to unsubstituted fatty acids, which drastically reduces hydrophobic retention.

  • The Alkene Bond (-C=C-) : The C9 double bond introduces the potential for geometric isomers (cis/trans or Z/E) which often co-elute on standard C18 columns due to a lack of shape selectivity.

Visual Troubleshooting Workflow

HPLC_Troubleshooting Start Poor Resolution of 11-hydroxy-9-undecenoic acid Check1 Identify Peak Artifact Start->Check1 Tailing Tailing or Splitting Check1->Tailing Coelution Isomer Co-elution Check1->Coelution LowRet Low Retention (k' < 2) Check1->LowRet Sol1 Lower Mobile Phase pH (pH 2.5 - 3.0) Tailing->Sol1 pKa ~4.8 Sol2 Use Shape-Selective Column (C30 or PFP) Coelution->Sol2 Z/E Isomers Sol3 Decrease Organic Modifier (e.g., % Acetonitrile) LowRet->Sol3 Hydroxyl Polarity

Troubleshooting workflow for resolving 11-hydroxy-9-undecenoic acid chromatographic issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my 11-hydroxy-9-undecenoic acid peak tailing or splitting? Causality : Peak tailing and splitting for carboxylic acids are almost entirely driven by mobile phase pH and secondary interactions. The pKa of simple aliphatic carboxylic acids is in the range of 4.7–5.0[1]. If your mobile phase pH is near this pKa, the analyte exists in a dynamic 50/50 equilibrium of ionized (carboxylate) and non-ionized (carboxylic acid) states[1]. The ionized carboxylate interacts strongly with residual ionized silanols on the silica support surface, producing severe tailing[2]. Actionable Fix : Adjust the mobile phase pH to at least 1.5 to 2.0 units below the pKa (e.g., pH 2.5–3.0)[3]. Use acidic modifiers like 0.1% formic acid or 0.1% phosphoric acid to ensure the molecule is fully protonated and neutral during the reversed-phase separation[3].

Q2: The retention time is very short, and the peak co-elutes with the solvent front. How do I increase retention? Causality : The terminal hydroxyl group significantly increases the polarity of 11-hydroxy-9-undecenoic acid. In RPLC, highly polar analytes partition poorly into the hydrophobic stationary phase, leading to rapid elution. Actionable Fix : Decrease the eluotropic strength of your mobile phase by reducing the starting percentage of your organic modifier (e.g., Acetonitrile or Methanol). Ensure your retention factor ( k′ ) is greater than 2.0 to avoid interference from unretained void volume components.

Q3: I suspect my sample contains both cis (Z) and trans (E) isomers, but I only see one broad peak. How can I resolve them? Causality : Standard C18 columns rely primarily on hydrophobic dispersion forces and often lack the steric selectivity required to separate geometric isomers of unsaturated aliphatic chains. Actionable Fix : Switch to a stationary phase with higher shape selectivity. A C30 (polymeric) column or a Pentafluorophenyl (PFP) column provides enhanced steric and π−π interactions that can differentiate the slight spatial bend in the cis-isomer versus the linear trans-isomer.

Q4: My baseline is excessively noisy, making it impossible to integrate the peak accurately. What is wrong? Causality : 11-hydroxy-9-undecenoic acid lacks a strong conjugated chromophore. It only absorbs weakly in the low UV range (205–210 nm) due to the isolated double bond and carbonyl group. At these low wavelengths, trace contaminants in lower-quality solvents and gradient baseline drift become highly visible. Actionable Fix : Use strictly LC-MS grade solvents to minimize background noise. If UV detection remains inadequate, consider pre-column derivatization (e.g., forming phenacyl esters) to introduce a strong UV chromophore[4]. Alternatively, switch to a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Quantitative Data: Impact of Mobile Phase pH on Chromatography

To illustrate the critical nature of pH control, the following table summarizes the quantitative impact of mobile phase pH on the chromatographic parameters of 11-hydroxy-9-undecenoic acid.

Mobile Phase pHAnalyte Ionization StateRetention Factor ( k′ )Asymmetry Factor ( As​ )Chromatographic Outcome
pH 6.5 > 95% Ionized (Carboxylate)Low (< 1.0)> 1.8 (Severe Tailing)Poor Resolution
pH 4.8 ~ 50% IonizedVariableSplit PeaksUnacceptable
pH 2.8 > 99% Unionized (Acid)Optimal (> 2.0)0.90 - 1.10Excellent Resolution

Self-Validating Experimental Protocol: Optimized LC-MS Method

To ensure scientific integrity, the following protocol is designed as a self-validating system . You must pass the System Suitability Testing (SST) criteria before proceeding with experimental samples. This guarantees that the thermodynamics of the column and the ionization environment are perfectly tuned for 11-hydroxy-9-undecenoic acid.

Phase 1: System Suitability Testing (SST) & Validation Criteria

Inject a 10 µg/mL reference standard of 11-hydroxy-9-undecenoic acid 5 times. The system is validated for sample analysis ONLY IF :

  • Retention factor ( k′ ) > 2.0 : Confirms adequate hydrophobic retention and prevents solvent-front co-elution.

  • Asymmetry factor ( As​ ) is between 0.90 and 1.20 : Confirms proper pH control (analyte is fully protonated) and proves the absence of secondary silanol interactions.

  • Peak area %RSD < 2.0% : Confirms injection precision and stable MS ionization.

Phase 2: Mobile Phase Preparation
  • Aqueous Phase (A) : 0.1% Formic acid in LC-MS grade H2​O . (Causality: Lowers pH to ~2.7, ensuring the carboxylic acid remains >99% unionized).

  • Organic Phase (B) : 0.1% Formic acid in LC-MS grade Acetonitrile.

Phase 3: Chromatographic Conditions
  • Column : Pentafluorophenyl (PFP), 2.1 x 100 mm, 1.7 µm particle size. (Causality: The fluorinated ring provides rigid shape selectivity to resolve potential Z/E isomers).

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

Phase 4: Gradient Program
  • 0.0 - 1.0 min : 10% B (Focuses the polar hydroxylated analyte at the column head).

  • 1.0 - 7.0 min : Linear gradient from 10% B to 80% B.

  • 7.0 - 9.0 min : Hold at 80% B (Washes highly hydrophobic lipid impurities).

  • 9.0 - 12.0 min : Return to 10% B (Column re-equilibration).

Phase 5: Detection (ESI-MS)
  • Polarity : Negative Ion Mode (ESI-).

  • Target Ion : Monitor the deprotonated pseudomolecular ion [M−H]− . (Causality: Carboxylic acids readily lose a proton in the electrospray source, providing a highly sensitive and specific signal without the noise associated with low-UV detection).

References

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • When is the acid group of the Cogent UDA HPLC column ionized Source: MicroSolv Technology Corporation (MTC USA) URL:[Link]

  • Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL:[Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis Source: American Oil Chemists' Society (AOCS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for 11-Hydroxy-9-Undecenoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 11-hydroxy-9-undecenoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 11-hydroxy-9-undecenoic acid . Because this molecule is a bifunctional, medium-chain amphiphile, standard lipid extraction protocols often fail, leading to poor yields, intractable emulsions, or chemical degradation.

This guide provides the mechanistic reasoning behind these failures and offers a field-proven, self-validating framework to optimize your extraction efficiency.

Part 1: Core Principles of Extraction (The "Why")

11-hydroxy-9-undecenoic acid (C₁₁H₂₀O₃) presents a unique solvent extraction challenge. Unlike standard long-chain aliphatic lipids (e.g., stearic or oleic acid), it possesses a relatively short 11-carbon hydrophobic backbone flanked by two highly polar groups: a terminal allylic alcohol (-OH) and a carboxylic acid (-COOH).

This structural reality drastically lowers its octanol-water partition coefficient (log P) compared to standard lipids[1]. When utilizing highly non-polar solvents like hexane, the energetic penalty of desolvating these two polar heads from water is too high, resulting in partition coefficients (K) that heavily favor the aqueous phase[2]. Furthermore, the pKa of the carboxylic acid is approximately 4.8. At physiological or neutral pH, the molecule exists as a deprotonated carboxylate, acting as a potent surfactant that stabilizes emulsions rather than partitioning into the organic layer. Successful extraction requires precise manipulation of pH, ionic strength, and solvent hydrogen-bonding capacity[3].

Part 2: Troubleshooting FAQs

Q: Why is my recovery yield consistently below 40% when using standard hexane or chloroform extractions? A: Polarity mismatch. Hexane lacks the ability to act as a hydrogen bond acceptor for the hydroxyl and carboxylic acid groups. For hydroxy fatty acids, non-polar solvents typically yield a partition coefficient (K) of ~0.3, meaning the majority of your analyte remains in the water[3]. Solution: Switch to a mid-polar solvent like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . These solvents act as hydrogen bond acceptors, stabilizing the polar functional groups in the organic phase and dramatically increasing the K value to >3.0[3].

Q: I am forming an intractable, milky emulsion during the liquid-liquid extraction. How do I break it? A: At pH levels above 4.8, 11-hydroxy-9-undecenoic acid exists as a carboxylate salt. With its hydrophobic tail and highly polar head, it acts as a classic surfactant, trapping water and organic solvent in a stable micellar emulsion. Solution: First, ensure the aqueous phase is strictly acidified to pH 2.0–2.5 using 1M HCl to fully protonate the carboxylate into its unionized form[3]. Second, saturate the aqueous phase with NaCl (salting-out). This increases the ionic strength of the water, decreasing the solubility of the protonated organic acid and forcing it into the organic phase, which simultaneously breaks the emulsion.

Q: My LC-MS/GC-MS analysis shows unexpected mass shifts (-18 Da) and degradation products. What is happening? A: The 9-ene-11-hydroxy moiety is an allylic alcohol . Under strongly acidic conditions combined with elevated temperatures, it is highly susceptible to dehydration (loss of H₂O, -18 Da) to form a conjugated diene. Furthermore, the double bond is prone to oxidative cleavage, yielding degradation products such as 11-formyl-11-hydroxy-9-undecenoic acid[4]. Solution: Avoid heat. Evaporate your solvent at <30°C under a gentle stream of high-purity nitrogen. Do not over-acidify (do not drop pH below 1.5), and process the samples immediately after acidification to prevent acid-catalyzed rearrangements.

Part 3: Visualizing the Extraction Logic

PartitionLogic A 11-Hydroxy-9-Undecenoic Acid (Aqueous Phase) B pH > 4.8 (Deprotonated Carboxylate) A->B Neutral/Basic pH C pH < 2.5 (Protonated Carboxylic Acid) A->C Acid added (HCl) F Poor Yield (<40%) Emulsion Risk B->F Remains in water D Hexane Extraction (Low K ~0.3) C->D Non-polar solvent E EtOAc / MTBE Extraction (High K > 3.0) C->E Mid-polar solvent D->F G High Yield (>90%) Clean Separation E->G

Fig 1. Mechanistic logic of pH and solvent polarity on extraction efficiency.

Part 4: Quantitative Data & Solvent Comparison

The following table synthesizes the expected partition coefficients (K) and recovery yields based on the thermodynamic distribution of hydroxy fatty acids between aqueous and organic phases[2][3].

Solvent SystemAqueous pHSalting Out (NaCl)Est. Partition Coefficient (K)Expected Recovery Yield
Hexane 7.0No< 0.1< 10%
Hexane 2.5No~ 0.3~ 25%
Chloroform:MeOH (2:1) 2.5No~ 1.5~ 60%
Ethyl Acetate (EtOAc) 2.5Yes> 3.0> 85%
MTBE 2.5Yes> 3.5> 90%

Part 5: Optimized Step-by-Step Protocol (SOP)

This protocol is designed as a self-validating system. If an emulsion forms at Step 4, it validates that Step 2 (pH adjustment) or Step 3 (Salting out) was incomplete.

Reagents Needed:

  • Sample containing 11-hydroxy-9-undecenoic acid (aqueous)

  • 1M HCl (Aqueous)

  • Sodium Chloride (NaCl), ACS grade

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc), HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow:

  • Volume Assessment: Measure the exact volume of your aqueous sample in a glass centrifuge tube. (Note: Avoid plastics, as MTBE/EtOAc can leach plasticizers that interfere with MS analysis).

  • Protonation (Critical Step): Dropwise, add 1M HCl while gently vortexing until the pH reaches 2.0–2.5. Verify with a micro-pH probe or narrow-range pH paper.

  • Salting Out: Add solid NaCl to the acidified aqueous phase until saturation is reached (approximately 0.3 g per mL of water). Vortex until no more salt dissolves.

  • Solvent Addition: Add a volume of MTBE equal to 2x the aqueous volume (2:1 organic:aqueous ratio).

  • Extraction: Cap tightly and shake vigorously for 2 minutes to maximize surface area for partitioning.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 5 minutes at 4°C. You should observe a sharp, distinct interface. The upper layer is the organic phase containing your analyte.

  • Recovery & Drying: Carefully transfer the upper organic layer to a clean glass vial using a Pasteur pipette. Add a small scoop of anhydrous Na₂SO₄ to remove trace water.

  • Concentration: Decant the dried solvent into a new vial and evaporate to dryness under a gentle stream of nitrogen gas at room temperature (Do not exceed 30°C to protect the allylic alcohol).

Workflow N1 1. Aqueous Sample N2 2. Acidification (pH 2.0-2.5) N1->N2 N3 3. Salting Out (NaCl sat.) N2->N3 N4 4. Solvent Addition (MTBE / EtOAc) N3->N4 N5 5. Phase Separation (Centrifugation) N4->N5 N6 6. Organic Phase Recovery & N2 Dry N5->N6

Fig 2. Optimized step-by-step liquid-liquid extraction workflow.

Sources

Optimization

Technical Support Center: Chromatographic Purification of 11-hydroxy-9-undecenoic Acid

Welcome to the technical support center for the chromatographic purification of 11-hydroxy-9-undecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 11-hydroxy-9-undecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The information presented here is grounded in established scientific principles and practical laboratory experience to help you overcome common challenges and achieve high-purity product.

I. Understanding the Molecule and Potential Impurities

11-hydroxy-9-undecenoic acid is a valuable bifunctional molecule, often derived from castor oil, a renewable resource.[1][2][3] Its structure, containing both a hydroxyl and a carboxylic acid group, as well as a carbon-carbon double bond, makes it susceptible to the formation of various impurities during synthesis and workup. A clear understanding of these potential impurities is the first step in designing an effective purification strategy.

Common Impurities May Include:

  • Starting Materials: Unreacted 10-undecenoic acid (undecylenic acid) or ricinoleic acid.[3][4]

  • Isomers: Positional isomers of the double bond and hydroxyl group.

  • Oxidation Products: Aldehydes, ketones, or further oxidized species, particularly at the allylic position.

  • Polymerization Products: Oligomers or polymers formed through esterification or other reactions.

  • Solvent and Reagent Residues: Residual solvents or reagents from the synthetic steps.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chromatographic purification of 11-hydroxy-9-undecenoic acid in a question-and-answer format.

Silica Gel Chromatography (Normal-Phase)

Q1: My 11-hydroxy-9-undecenoic acid is showing significant tailing on the silica gel column. What is the cause and how can I fix it?

A1: Peak tailing is a frequent challenge when purifying carboxylic acids on silica gel.[5]

  • Causality: The primary cause is the strong interaction between the polar carboxylic acid group of your analyte and the acidic silanol groups on the silica surface.[6][7] This leads to slow and uneven elution, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system (e.g., hexane/ethyl acetate). The added acid protonates the silanol groups on the silica and ensures your analyte remains in its less polar, protonated form, thereby reducing strong interactions and improving peak shape.

    • Optimize Solvent Polarity: A mobile phase that is too weak will result in long retention times and broad, tailing peaks. Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in hexane) to achieve a reasonable retention factor (k') and better peak symmetry.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[7] Try reducing the sample load to see if the peak shape improves.

Q2: I am observing co-elution of my desired product with an unknown impurity. How can I improve the separation?

A2: Achieving baseline separation is key to obtaining high purity.

  • Causality: Co-elution occurs when the impurity has a similar polarity to 11-hydroxy-9-undecenoic acid. This could be a positional isomer or a closely related analog.

  • Troubleshooting Steps:

    • Employ a Shallow Gradient: If using gradient elution, make the gradient shallower around the elution point of your compound. This increases the resolution between closely eluting peaks.

    • Try a Different Solvent System: The selectivity of the separation can be altered by changing the composition of the mobile phase.[6] For instance, replacing ethyl acetate with a different polar solvent like diethyl ether or a mixture of solvents might change the elution order and improve separation.

    • Consider Argentation Chromatography: If the impurity is a geometric isomer (cis/trans) or a positional isomer of the double bond, silver nitrate-impregnated silica gel can be highly effective.[8] The silver ions interact with the π-electrons of the double bonds, allowing for separation based on the degree and position of unsaturation.[8]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Q3: My peak shape is poor (fronting or tailing) in my RP-HPLC analysis. What are the likely causes?

A3: Peak asymmetry in RP-HPLC can stem from several factors.

  • Causality:

    • Peak Fronting: Often caused by sample overload or injecting the sample in a solvent significantly stronger than the mobile phase.[9]

    • Peak Tailing: Can be due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.[5] For acidic compounds, an inappropriate mobile phase pH can lead to mixed ionization states, causing tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For acidic compounds like 11-hydroxy-9-undecenoic acid, the mobile phase pH should be at least 2 units below the pKa of the carboxylic acid group. This ensures the analyte is in its neutral, un-ionized form, leading to better retention and peak shape.[10] Adding an acidifier like phosphoric acid or trifluoroacetic acid (TFA) to the mobile phase is common practice.[11]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition to avoid peak distortion.[12]

    • Check for Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.[9][13] Flushing the column with a strong solvent or replacing it may be necessary.

Q4: I am seeing ghost peaks in my chromatogram. What is their origin?

A4: Ghost peaks are extraneous peaks that can appear in your chromatogram.

  • Causality: These can arise from impurities in the mobile phase, carryover from previous injections, or degradation of the sample in the autosampler.[12][13]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh mobile phase.[9][10]

    • Implement a Needle Wash: Program a robust needle wash step in your autosampler method to minimize carryover between injections.[10]

    • Run a Blank Gradient: Inject your mobile phase (blank) and run the same gradient as your sample. If the ghost peaks are still present, they are likely originating from your mobile phase or the system itself.

III. Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography for Bulk Purification

This protocol is suitable for the initial purification of gram-scale quantities of crude 11-hydroxy-9-undecenoic acid.

  • Column Packing:

    • Select a glass column of appropriate size for your sample amount.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in your initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then add a thin layer of sand on top to prevent disturbance during sample loading.[6]

  • Sample Preparation and Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution:

    • Start with a low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate with 0.5% acetic acid).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., 70:30 hexane:ethyl acetate with 1% acetic acid).

    • Visualize the spots using a suitable stain (e.g., potassium permanganate or vanillin) or under UV light if applicable.

    • Combine the fractions containing the pure product.

Protocol 2: RP-HPLC Method for Purity Analysis and Small-Scale Purification

This protocol is designed for analytical purity checks and for purifying smaller quantities of 11-hydroxy-9-undecenoic acid.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[14][15]

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: 95% to 50% B

    • 31-40 min: Re-equilibrate at 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).[16]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (50:50 acetonitrile:water with 0.1% phosphoric acid).

IV. Data Presentation & Visualization

Table 1: Troubleshooting Common Chromatographic Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing (Normal-Phase) Strong analyte-silica interaction; Column overload.Add 0.1-1% acetic acid to the mobile phase; Reduce sample load.
Co-elution of Impurities Similar polarity of compounds.Use a shallower gradient; Try a different solvent system; Consider argentation chromatography for isomers.[8]
Peak Asymmetry (RP-HPLC) Inappropriate mobile phase pH; Sample solvent mismatch; Column degradation.Adjust mobile phase pH to be 2 units below the analyte's pKa; Dissolve sample in mobile phase; Flush or replace the column.[5][9][10][13]
Baseline Drift/Noise Mobile phase not degassed; Column temperature fluctuations; Contaminated detector cell.Degas mobile phase; Use a column oven; Flush the detector cell.[9]
Ghost Peaks Impure solvents; Sample carryover.Use HPLC-grade solvents; Implement a robust needle wash.[12][13]

Diagram 1: Troubleshooting Workflow for Poor Peak Shape in HPLC

G Start Poor Peak Shape (Tailing/Fronting) CheckOverload Is the sample concentration too high? Start->CheckOverload ReduceSample Action: Reduce sample concentration and re-inject. CheckOverload->ReduceSample Yes CheckSolvent Is the sample solvent stronger than the mobile phase? CheckOverload->CheckSolvent No End Peak Shape Improved ReduceSample->End ChangeSolvent Action: Dissolve sample in mobile phase. CheckSolvent->ChangeSolvent Yes CheckpH Is the mobile phase pH appropriate? CheckSolvent->CheckpH No ChangeSolvent->End AdjustpH Action: Adjust pH to 2 units below pKa. CheckpH->AdjustpH No CheckColumn Is the column old or contaminated? CheckpH->CheckColumn Yes AdjustpH->End FlushColumn Action: Flush column with strong solvent. CheckColumn->FlushColumn Yes CheckColumn->End No ReplaceColumn Action: Replace column. FlushColumn->ReplaceColumn ReplaceColumn->End

Caption: Decision tree for troubleshooting poor peak shape in HPLC analysis.

Diagram 2: General Workflow for Purification and Analysis

G Crude Crude 11-hydroxy-9-undecenoic acid Flash Normal-Phase Flash Chromatography Crude->Flash TLC TLC Analysis of Fractions Flash->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate SemiPure Semi-Pure Product Evaporate->SemiPure HPLC_Analysis RP-HPLC Purity Check SemiPure->HPLC_Analysis FinalProduct High-Purity Product (>95%) HPLC_Analysis->FinalProduct Purity OK FurtherPurification Further Purification if Needed HPLC_Analysis->FurtherPurification Purity Not OK FurtherPurification->Flash

Caption: General workflow for the purification and analysis of 11-hydroxy-9-undecenoic acid.

V. References

  • Vlachos, J., et al. (2006). "Gradient-thickness thin-layer chromatography for the isolation and analysis of trace amounts of free fatty acids in large lipid samples." Journal of Chromatography A, 1134(1-2), 293-297.

  • Crawford Scientific. (2018). "Troubleshooting 6 Common Problems in Liquid Chromatography Separations." Available at: [Link]

  • AOCS Lipid Library. (2019). "Fatty Acid Analysis by HPLC." Available at: [Link]

  • Cyberlipid. "FA purification." Available at: [Link]

  • Hoving, E. B., et al. (1992). "Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography." Journal of Lipid Research, 33(12), 1933-1943.

  • Poisson, L., et al. (2017). "Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector." Food and Nutrition Sciences, 8, 1051-1062.

  • Waters Corporation. "HPLC Troubleshooting Guide." Available at: [Link]

  • ResearchGate. "What silica gel plate should I use for Thin Layer Chromatography on lipids?" Available at: [Link]

  • Dolan, J. W. (2022). "Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right." LCGC North America, 40(6), 268-272.

  • Wood, R., & Lee, T. (1983). "Adsorption and reversed-phase high-performance liquid chromatography of p-nitrobenzyl esters of monohydroxy fatty acids." Journal of Chromatography A, 254, 237-246.

  • Sharma, S., et al. (2022). "Recent Trends in Analytical Techniques for Impurity Profiling of Pharmaceuticals." Current Pharmaceutical Analysis, 18(1), 3-17.

  • Corti, P., et al. (2002). "Determination of undecylenic and sorbic acids in cosmetic preparations by high performance liquid chromatography with electrochemical detection." Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1079-1085.

  • Akula, M., & Kwon, T. (2019). "Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid." Catalysis Communications, 128, 105698.

  • Organic Syntheses. "10-undecynoic acid." Available at: [Link]

  • Google Patents. "KR101280951B1 - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof." Available at:

  • Taylor & Francis. "Undecylenic acid – Knowledge and References." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 11-hydroxy-9-undecenoic Acid in Aqueous Media

Welcome to the technical support center for 11-hydroxy-9-undecenoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this long-chain...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 11-hydroxy-9-undecenoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this long-chain hydroxy fatty acid in aqueous media. We will explore the underlying physicochemical reasons for these challenges and provide a series of practical, step-by-step troubleshooting strategies and protocols to achieve clear, stable solutions for your experiments.

Section 1: Understanding the Molecule
Q1: What are the key properties of 11-hydroxy-9-undecenoic acid that affect its solubility?

11-hydroxy-9-undecenoic acid is an amphipathic molecule, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. Its poor aqueous solubility is a direct result of its molecular structure:

  • Hydrophobic Tail: The 11-carbon aliphatic chain is nonpolar and does not favorably interact with polar water molecules, driving the compound out of solution.[1] The solubility of fatty acids in water decreases as the hydrocarbon chain lengthens.[1][2]

  • Hydrophilic Head: The molecule has two polar groups:

    • A terminal carboxylic acid (-COOH) group. This group is a weak acid with a pKa value typically around 4.5-5.0 for fatty acids.[2][3] This means its charge state is highly dependent on the pH of the solution.

    • A hydroxyl (-OH) group, which adds a degree of polarity but is insufficient to overcome the hydrophobicity of the long carbon tail.

At a physiological pH of ~7.4, which is well above the pKa, the carboxylic acid group will be deprotonated to its anionic carboxylate form (-COO⁻). While this charged state improves solubility compared to the protonated acid form, the long hydrocarbon tail remains the dominant factor, leading to poor overall water solubility and a tendency to form aggregates or micelles.[4][5]

Section 2: First-Line Troubleshooting & FAQs
Q2: I added 11-hydroxy-9-undecenoic acid powder directly to my phosphate-buffered saline (PBS), and it just floated or formed an oily precipitate. What's happening?

This is the expected behavior for a long-chain fatty acid. Direct dissolution in aqueous buffers is generally not feasible due to the molecule's dominant hydrophobic character.[6] The compound is not truly dissolving but is instead aggregating to minimize the contact between its nonpolar tail and the water molecules.

Q3: What is the absolute first step I should take to dissolve 11-hydroxy-9-undecenoic acid?

The universally accepted best practice is to first prepare a concentrated stock solution in a suitable organic solvent.[6][7] This ensures the molecule is fully solvated at a high concentration before being diluted into your final aqueous medium.

Recommended Protocol: Preparing an Organic Stock Solution

  • Equilibrate and Weigh: Allow the vial of 11-hydroxy-9-undecenoic acid to come to room temperature before opening to prevent condensation.[8] Accurately weigh the desired amount of the compound in a suitable vial.

  • Solvent Selection: Choose a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices.[9]

  • Dissolution: Add the calculated volume of the organic solvent to achieve a high-concentration stock (e.g., 10-100 mM).

  • Solubilization: Vortex or sonicate the solution gently at room temperature until all solid particles are visually dissolved.[6]

  • Storage: Store the stock solution, tightly sealed, at -20°C or -80°C. Aliquoting into smaller volumes is recommended to avoid multiple freeze-thaw cycles.[6]

Q4: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture media. What should I do now?

This is a classic solubility problem known as "crashing out." The organic solvent can no longer keep the compound dissolved when diluted into a predominantly aqueous environment. This is where true solubility enhancement strategies are required.

Below is a logical workflow to troubleshoot this issue.

G start Start: Compound precipitates upon dilution in aqueous buffer q1 Is the final concentration as low as experimentally feasible? start->q1 s1 Action: Lower the final working concentration. q1->s1 No q2 Is your experiment compatible with pH adjustment? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Strategy 1: Use pH manipulation. (See Protocol Below) q2->s2 Yes q3 Is your assay tolerant of solubilizing excipients? q2->q3 No a2_yes Yes a2_no No s3a Strategy 2: Use Cyclodextrins. (Recommended for biological assays) q3->s3a Yes end_node Re-evaluate experiment. May require formulation development (e.g., lipid nanoparticles, SEDDS). q3->end_node No a3_yes Yes a3_no No s3b Strategy 3: Use Surfactants. (Effective, but check for bio-activity)

Caption: Troubleshooting workflow for precipitation issues.

Section 3: Advanced Solubilization Strategies & Protocols

If simple dilution of an organic stock fails, you must employ a strategy to increase the apparent solubility of 11-hydroxy-9-undecenoic acid in the aqueous phase.

Strategy 1: pH Adjustment

Q5: How does pH affect solubility, and how can I use it?

Mechanism: The solubility of carboxylic acids is highly dependent on pH.[10] By raising the pH of the solution to at least 2 units above the compound's pKa (~4.5-5.0), you ensure that the carboxylic acid group is fully deprotonated to its much more soluble carboxylate salt form (-COO⁻ Na⁺).[2][11]

Best For: In vitro biochemical assays, chemical reactions, and situations where the final pH can be controlled and maintained above ~7.0. Be cautious with cell-based assays, as significant changes in buffer pH can be cytotoxic.

Protocol: Preparation of a Saponified Stock Solution

  • Preparation: Weigh out your 11-hydroxy-9-undecenoic acid. In a separate tube, prepare a fresh, sterile 0.1 M NaOH solution.

  • Saponification: Resuspend the fatty acid powder in a small volume of high-purity water.

  • Titration: While vortexing, add the 0.1 M NaOH solution dropwise until the fatty acid powder fully dissolves and the solution becomes clear. This indicates the formation of the sodium salt.

  • Dilution: This clear, basic stock solution can now be diluted into your final aqueous buffer. Ensure the final buffer has sufficient buffering capacity to maintain the desired alkaline pH.

  • Verification: After final dilution, always check the pH of the final working solution to confirm it is within the acceptable range for your experiment.

Strategy 2: Cyclodextrin-Mediated Solubilization

Q7: What are cyclodextrins, and how do they work?

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic (lipophilic) inner cavity and a hydrophilic exterior.[] They act as "molecular containers."[13] The hydrophobic carbon tail of the 11-hydroxy-9-undecenoic acid molecule partitions into the CD's cavity, forming a "host-guest" inclusion complex.[13][14] The new complex has a hydrophilic outer surface, rendering the entire entity water-soluble.[][15]

Best For: Cell-based assays, in vivo studies, and applications where minimizing the concentration of organic solvents is critical. Modified CDs are highly effective and generally have low toxicity.[]

G cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble Inclusion Complex FA 11-Hydroxy-9-undecenoic Acid (Hydrophobic Tail) Water1 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) FA->CD Forms Complex Complex Soluble Complex (Hydrophilic Exterior) FA_in_CD Fatty Acid (Encapsulated)

Caption: Mechanism of cyclodextrin-mediated solubilization.

Q8: Which cyclodextrin should I use, and what is the protocol?

For biological applications, chemically modified cyclodextrins are preferred over native ones due to their significantly higher aqueous solubility and improved safety profiles.[][15]

Cyclodextrin TypeKey Characteristics
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High water solubility, low toxicity, commonly used for parenteral formulations.[]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Negatively charged, very high water solubility, excellent safety profile.[]
Randomly methylated-β-cyclodextrin (RM-β-CD) More lipophilic, stronger binding, but may have hemolytic activity at high concentrations.[]

Protocol: Preparation of a Fatty Acid-Cyclodextrin Complex

  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer. Gentle warming (40-50°C) may be required to fully dissolve the CD.[16] Cool to room temperature.

  • Prepare Fatty Acid Stock: Prepare a concentrated stock of 11-hydroxy-9-undecenoic acid in ethanol (e.g., 100-200 mM). Using ethanol is often preferred here as it is volatile.

  • Complexation: Add the ethanolic fatty acid stock dropwise to the vortexing CD solution. A molar ratio of 1:2 (fatty acid:CD) is a good starting point, but this may require optimization.[14]

  • Incubation: Incubate the mixture, stirring or shaking, for 1-24 hours at room temperature to allow for efficient complex formation.

  • Ethanol Removal (Optional but Recommended): If ethanol is incompatible with your experiment, it can be removed by evaporation under a gentle stream of nitrogen gas or by using a rotary evaporator.

  • Sterilization: Filter the final clear solution through a 0.22 µm sterile filter. This complex is now ready for dilution into your final experimental medium.

Strategy 3: Surfactant-Assisted Solubilization

Q9: When should I consider using a surfactant?

Mechanism: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[17] The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment. The hydrophobic tail of 11-hydroxy-9-undecenoic acid will partition into this core, while the hydrophilic heads of the surfactant face the aqueous environment, keeping the entire structure in solution.[4][6]

Best For: In vitro assays where the surfactant itself does not interfere with the experimental outcome. Caution is advised for cell-based work, as surfactants can permeabilize cell membranes. Non-ionic surfactants are generally less harsh than ionic ones.

Recommended Surfactants:

  • Tween® 80 (Polysorbate 80)

  • Pluronic® F-68

Protocol: Surfactant-Based Dissolution

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., 1-5% Tween® 80) in your aqueous buffer.

  • Prepare Fatty Acid Stock: Prepare a concentrated stock of 11-hydroxy-9-undecenoic acid in an organic solvent like DMSO or ethanol.

  • Dilution and Solubilization: While vortexing the surfactant solution, slowly add the fatty acid stock solution to achieve the desired final concentration.

  • Sonication: Briefly sonicate the final mixture to ensure the formation of uniform, stable micelles. The solution should appear clear or slightly hazy, but free of precipitate.[1]

Section 4: Summary and Method Selection Guide

Choosing the right solubilization strategy depends entirely on the constraints of your experimental system.

StrategyMechanismMax ConcentrationPotential for InterferenceBest For
pH Adjustment Forms a more soluble saltModerateHigh (requires pH > 7, may affect protein stability or cell viability)Biochemical assays, chemical synthesis
Co-Solvents Increases solvent polarity matchLowHigh (DMSO/ethanol can be toxic to cells, typically <0.5% final conc.)[8]Screening assays, initial tests
Cyclodextrins Encapsulation in a soluble hostHighLow (generally biocompatible, but can extract cholesterol from cell membranes)Cell culture, in vivo studies, formulation
Surfactants Micellar encapsulationModerate to HighModerate (can disrupt cell membranes, may interfere with protein activity)In vitro assays, non-cellular systems
References
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Siew, A. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceuticals (Basel). Available from: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

  • Szejtli, J. (2015). Fatty Acid-Cyclodextrin Complexes: Properties and Applications. ResearchGate. Available from: [Link]

  • Fameau, A. L., & Salentinig, S. (2023). Saturated long chain fatty acids as possible natural alternative antibacterial agents: Opportunities and challenges. Advances in Colloid and Interface Science, 319, 102952. Available from: [Link]

  • Chegg.com. (2020). Solved The solubility of fat in water depends on pH. Available from: [Link]

  • Xu, D., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. Available from: [Link]

  • Wikipedia. (n.d.). Fatty acid. Available from: [Link]

  • LibreTexts Chemistry. (n.d.). Lipids. Available from: [Link]

  • ResearchGate. (2018). Which solvent is best for dissolving fatty acids (like oleic and stearic) and triglyceride?. Available from: [Link]

  • Valero, M., & Rodriguez, L. J. (1997). Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions. Biochemical Journal, 328(Pt 1), 151–154. Available from: [Link]

  • ResearchGate. (2010). Micelle formation of hexa(sodium 10-undecenoate) in aqueous solution: molecular dynamics. Available from: [Link]

  • Al-Akayleh, F., et al. (2020). Drug Solubility in Fatty Acids as a Formulation Design Approach for Lipid-Based Formulations: A Technical Note. ResearchGate. Available from: [Link]

  • Gawarecka, K., et al. (2023). Complexes of Fat-Soluble Vitamins with Cyclodextrins. Pharmaceuticals (Basel). Available from: [Link]

  • Google Patents. (2011). WO2011149854A2 - Stable formulations of fatty acids.
  • Black, A. P., et al. (2016). Subtle changes in pH affect the packing and robustness of fatty acid bilayers. Soft Matter, 12(39), 8149–8156. Available from: [Link]

  • CycloChem Bio Co., Ltd. (2012). No. 51 Stabilizations of ω-3 fatty acids using Cyclodextrin in combination with Antioxidants. Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available from: [Link]

  • Shamekhi, F., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56142. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Lipids. Available from: [Link]

  • Xu, D., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 14(9), 693–697. Available from: [Link]

  • PubChem. (n.d.). 11-Hydroxy-9-octadecenoic acid. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • Stegner, A. R., et al. (2020). Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis. Molecules, 25(24), 5820. Available from: [Link]

  • Vorum, H., et al. (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Biochimica et Biophysica Acta, 1126(2), 135–142. Available from: [Link]

  • Prasad, R. B. N., et al. (2016). Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. Der Pharma Chemica, 8(5), 23-28. Available from: [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Available from: [Link]

  • ResearchGate. (2013). How to dissolve hydrophobic drug.... Available from: [Link]

  • PubChem. (n.d.). 11-Hydroxyundecanoic acid. Available from: [Link]

  • Van der Steen, M., et al. (2012). Undecylenic acid: A valuable renewable building block on route to Tyromycin A derivatives. European Journal of Lipid Science and Technology, 114(7), 845-850. Available from: [Link]

  • PubChem. (n.d.). Undecylenic Acid. Available from: [Link]

  • Taylor & Francis. (n.d.). Undecylenic acid – Knowledge and References. Available from: [Link]

  • PubChem. (n.d.). 9-Undecenoic acid. Available from: [Link]

  • Ripin, D.H., & Evans, D.A. (n.d.). pKa's of Inorganic and Oxo-Acids. Available from: [Link]

  • FooDB. (2010). Showing Compound Undecylenic acid (FDB011844). Available from: [Link]

Sources

Optimization

Troubleshooting low recovery rates in 11-hydroxy-9-undecenoic acid plasma extraction

Welcome to the Technical Support Center for Advanced Lipidomics and Bioanalytical Extraction. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Lipidomics and Bioanalytical Extraction. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating 11-hydroxy-9-undecenoic acid from human plasma.

Extracting hydroxylated medium-chain fatty acids from complex protein-rich matrices requires a deep understanding of molecular interactions. 11-hydroxy-9-undecenoic acid presents a unique analytical challenge: it possesses a hydrophobic hydrocarbon tail, a polar terminal hydroxyl group, a reactive double bond, and an ionizable carboxylic acid. Standard extraction protocols often fail because they do not account for the competitive binding of human serum albumin (HSA) or the altered partitioning coefficient introduced by the hydroxyl group.

Below is an in-depth, causality-driven guide to diagnosing and resolving low recovery rates in your bioanalytical workflows.

Part 1: Diagnostic Decision Matrix

Before altering your wet-lab protocols, it is critical to identify whether your signal loss is a true extraction failure (target left in the aqueous phase/precipitate) or an analytical artifact (ionization suppression in the mass spectrometer).

TroubleshootingFlow Start Low Recovery Detected (<50%) CheckBinding Is the FA fully released from Albumin? Start->CheckBinding Acidify Acidify Matrix (1-2% Formic Acid) CheckBinding->Acidify No (Neutral pH) CheckSolvent Is the extraction solvent polar enough for -OH? CheckBinding->CheckSolvent Yes (Acidified) Acidify->CheckSolvent ChangeSolvent Switch to MTBE or Hexane:EtOAc (1:1) CheckSolvent->ChangeSolvent No (100% Hexane) CheckMatrix Is it true loss or Ion Suppression? CheckSolvent->CheckMatrix Yes (MTBE used) ChangeSolvent->CheckMatrix RunSpike Perform Post-Extraction Spike Experiment CheckMatrix->RunSpike Unsure UseSPE Implement MAX SPE to remove Phospholipids RunSpike->UseSPE High Suppression Success Recovery >85% Validated RunSpike->Success True Recovery UseSPE->Success

Diagnostic flowchart for isolating 11-hydroxy-9-undecenoic acid extraction failures.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my absolute recovery of 11-hydroxy-9-undecenoic acid below 30% when using standard methanol protein precipitation (PPT)? The Causality: The failure lies in the binding affinity of human serum albumin (HSA). HSA is the most abundant protein in plasma and acts as the primary transport vehicle for endogenous fatty acids[1]. The strong fatty acid binding sites are located in deep hydrophobic crevices, and crucially, it is the anionic form of the fatty acid that binds to albumin[2]. Methanol alone precipitates the protein but often co-precipitates the tightly bound target molecule. The Solution: You must disrupt the ionic interaction before precipitation. Pre-treat the plasma with an acid (e.g., 2% Formic Acid) to drop the pH below the pKa of the carboxylic acid (pKa ~4.8). This protonates the molecule, neutralizing its charge and drastically reducing its binding affinity to HSA, allowing it to partition freely into the extraction solvent.

Q2: I switched to Liquid-Liquid Extraction (LLE) using 100% Hexane, but recovery is still poor (40-50%). What is the mechanistic failure here? The Causality: You are treating 11-hydroxy-9-undecenoic acid like a standard aliphatic lipid. However, the presence of the hydroxyl group at the C11 position significantly alters its dielectric requirements. While 100% hexane is excellent for non-polar lipids, it lacks the hydrogen-bond accepting capability needed to efficiently solvate the polar hydroxyl tail. The Solution: Shift the polarity of your organic phase. Utilizing Methyl tert-butyl ether (MTBE) or a Hexane:Ethyl Acetate (50:50, v/v) mixture provides the necessary dipole interactions to pull the hydroxylated fatty acid into the organic layer while leaving highly polar matrix components in the aqueous phase.

Q3: My internal standard tracks well, but my lower limit of quantitation (LLOQ) samples show massive signal drop-off. Is this an extraction loss? The Causality: This is rarely an extraction loss; it is almost certainly ionization suppression in the LC-MS/MS source. Electrospray tandem mass spectrometry is highly sensitive for hydroxy fatty acids, but co-eluting matrix components (like glycerophospholipids) compete for available charge droplets. Because 11-hydroxy-9-undecenoic acid elutes in the same retention window as many endogenous plasma lipids, the target molecule is suppressed. The Solution: Transition from LLE to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) sorbent. This allows you to wash away neutral lipids and phospholipids while retaining the target fatty acid via its carboxylic acid moiety.

Part 3: Quantitative Data & Method Comparison

To guide your method development, the following table summarizes the expected performance metrics of various extraction strategies for hydroxy fatty acids in plasma based on validated laboratory data.

Extraction MethodologySolvent / Sorbent SystemTarget ConditionTypical Recovery (%)Matrix Effect (Ion Suppression)Recommended Use Case
Standard PPT 100% Methanol or AcetonitrileNeutral pH25 - 40%High (>50% suppression)Not recommended for quantitative LC-MS/MS.
Acidified PPT Acetonitrile + 1% Formic AcidpH < 4.065 - 75%High (>40% suppression)High-throughput screening where sensitivity is not critical.
Acidified LLE MTBE or Hexane:EtOAc (1:1)pH < 4.080 - 92%Moderate (15-30% suppression)Routine quantitation; requires good chromatographic separation.
MAX SPE Polymeric Mixed-Mode AnionpH > 7.0 (Load), pH < 3.0 (Elute)88 - 98% Low (<10% suppression) Gold Standard for trace-level biomarker quantitation.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain an internal feedback loop to verify its success. Below are two optimized workflows for 11-hydroxy-9-undecenoic acid.

Protocol A: Acidified Liquid-Liquid Extraction (LLE)

Mechanism: Acidification disrupts HSA binding; MTBE solvates the amphiphilic structure.

  • Sample Aliquoting: Transfer 100 µL of human plasma to a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of isotopically labeled internal standard (e.g., 11-hydroxy-9-undecenoic acid-d4). Vortex for 10 seconds.

  • Protein Binding Disruption: Add 20 µL of 5% Formic Acid in water. Vortex for 30 seconds. (Causality: Drops pH to ~3.5, fully protonating the target).

  • Organic Extraction: Add 800 µL of MTBE. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer 700 µL of the upper organic layer to a clean glass vial.

  • Self-Validation Step (Re-extraction): To prove extraction efficiency, add a second 800 µL aliquot of MTBE to the remaining aqueous phase. Extract, dry down separately, and inject. If the target is found in this second wash, your initial vortexing/solvent ratio was insufficient.

  • Drying & Reconstitution: Evaporate the primary organic layer under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid).

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE

Mechanism: Utilizes orthogonal retention (reversed-phase + ion exchange) to isolate the carboxylic acid while washing away phospholipids.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Ammonium Hydroxide in water. (Causality: Ensures the carboxylic acid is fully deprotonated/anionic for ion-exchange binding).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through a 30 mg MAX SPE cartridge.

  • Loading: Load the pre-treated plasma sample.

  • Wash 1 (Aqueous): Pass 1 mL of 5% Ammonium Hydroxide in water (removes polar interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol (removes neutral lipids and phospholipids). The target remains bound via ionic interactions.

  • Elution: Elute the target with 1 mL of Methanol containing 2% Formic Acid. (Causality: The acid neutralizes the target's charge, releasing it from the anion exchange resin).

  • Self-Validation Step (Matrix Factor Spike): After drying and reconstituting a blank plasma extract, spike in a known concentration of neat 11-hydroxy-9-undecenoic acid. Compare this LC-MS/MS peak area to the same concentration spiked into neat solvent. This calculates your exact matrix suppression factor.

Part 5: Mechanistic Pathway Visualization

Mechanism HSA HSA-Fatty Acid Complex (Anionic Binding) Acid Acidification (pH < 4.0) HSA->Acid Protonated Protonated 11-OH-9-Undecenoic Acid (Neutral Charge) Acid->Protonated Disrupts Binding Solvent MTBE Extraction (H-Bonding with -OH) Protonated->Solvent Organic Target in Organic Phase (Ready for LC-MS) Solvent->Organic Phase Transfer

Mechanistic pathway of HSA binding disruption and solvent partitioning.

References

  • Isolation of esterified fatty acids bound to serum albumin purified from human plasma Source: National Institutes of Health (PubMed) URL:[Link][1]

  • Fatty acid binding to plasma albumin Source: National Institutes of Health (PubMed) URL:[Link][2]

  • Simultaneous lipidomic analysis of three families of bioactive lipid mediators Source: SciSpace / Rapid Communications in Mass Spectrometry URL:[Link]

  • Oxidation of 10-undecenoic acid by cytochrome P450BM-3 and its Compound I transient Source: RSC Publishing URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Decoding Hydroxy Fatty Acids in Lipidomics: A Comparative Guide to 11-Hydroxy-9-undecenoic acid and 10-Hydroxydecanoic acid

As a Senior Application Scientist, I approach lipidomics not merely as a cataloging exercise, but as a mechanistic decoding of cellular states. Distinguishing between structurally analogous hydroxy fatty acids (HFAs) req...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach lipidomics not merely as a cataloging exercise, but as a mechanistic decoding of cellular states. Distinguishing between structurally analogous hydroxy fatty acids (HFAs) requires more than high-resolution instrumentation; it demands a rigorous understanding of their biosynthetic and degradative origins.

In this technical guide, we will objectively compare two highly specific medium-chain HFAs: 11-Hydroxy-9-undecenoic acid and 10-hydroxydecanoic acid (10-HDAA) . While they share similar molecular weights and chain lengths, their biological causality and analytical utility in mass spectrometry workflows are vastly different.

Mechanistic Causality: Oxidative Biomarker vs. Biosynthetic Product

To design a robust lipidomic assay, we must first understand why these lipids exist in our samples.

10-Hydroxydecanoic acid (10-HDAA) is a saturated, 10-carbon omega-hydroxy fatty acid. Biologically, it is a major lipid constituent of Royal Jelly, accounting for 13–17% of its total free fatty acids, and is synthesized via cytochrome P450 ω-hydroxylases [[1]](). Because it is exogenous to most mammalian systems, it serves as an excellent internal standard for GC-MS and LC-MS assays 2. Furthermore, recent untargeted lipidomic profiling has identified 10-HDAA as a differentiating biomarker in chronic Trypanosoma cruzi infections, indicating host-pathogen metabolic shifts 3.

11-Hydroxy-9-undecenoic acid , conversely, is a monounsaturated 11-carbon HFA. It is not typically synthesized de novo but is generated as a terminal degradation product. During oxidative stress, 15-lipoxygenase converts linoleic acid into 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). The subsequent metal-independent decomposition of 13-HPODE—often catalyzed by halogenated quinoid carcinogens—yields 11-hydroxy-9-undecenoic acid 4. Measuring this lipid provides a stable footprint of transient lipid hydroperoxides, which are notoriously difficult to capture directly.

Mechanistic_Origins Linoleic Linoleic Acid (Membrane Lipid) LOX 15-Lipoxygenase (Enzymatic Oxidation) Linoleic->LOX HPODE 13-HPODE (Lipid Hydroperoxide) LOX->HPODE Decomp Metal-Independent Decomposition HPODE->Decomp Undecenoic 11-Hydroxy-9-undecenoic acid (Oxidative Biomarker) Decomp->Undecenoic RJ_Precursor Medium-Chain FAs (e.g., Decanoic Acid) P450 Cytochrome P450 ω-Hydroxylase RJ_Precursor->P450 HDAA 10-Hydroxydecanoic acid (10-HDAA) P450->HDAA

Metabolic and oxidative origins of 11-hydroxy-9-undecenoic acid and 10-HDAA.

Quantitative Data Presentation

To optimize mass spectrometry parameters, it is critical to understand the physicochemical differences between these two molecules. The table below summarizes their structural and analytical properties.

Feature11-Hydroxy-9-undecenoic acid10-Hydroxydecanoic acid (10-HDAA)
Chain Length & Saturation C11, Monounsaturated (C9=C10)C10, Saturated
Hydroxyl Position C11 (Terminal)C10 (Terminal, ω-hydroxy)
Chemical Formula C 11​ H 20​ O 3​ C 10​ H 20​ O 3​
Monoisotopic Mass 200.1412 Da188.1412 Da
Exact Mass[M-H]⁻ 199.1340187.1340
Biological Origin Oxidative decomposition of 13-HPODECytochrome P450 ω-hydroxylation
Primary Utility in Lipidomics Biomarker for metal-independent lipid peroxidationBiomarker for T. cruzi / Royal Jelly authenticity; Internal Standard

Experimental Protocols: Self-Validating Workflows

Trustworthiness in lipidomics relies on self-validating systems. Every extraction protocol must include a surrogate matrix validation step. By spiking a known concentration of an isotopically labeled standard (or an exogenous analog) into a lipid-depleted matrix, we can calculate absolute recovery rates and continuously monitor matrix effects during electrospray ionization (ESI).

Protocol A: Targeted LC-HRMS Profiling of 10-HDAA in Biological Matrices

This protocol leverages High-Resolution Mass Spectrometry (HRMS) to quantify 10-HDAA without the need for chemical derivatization [[5]]().

  • Sample Preparation & Internal Standardization: Aliquot 50 µL of plasma (or homogenized Royal Jelly extract). Spike with 10 µL of a deuterated internal standard (e.g., 10-HDAA-d4, 1 µg/mL). Causality Check: The co-elution of the deuterated standard validates retention time stability and corrects for ion suppression.

  • Protein Precipitation: Add 200 µL of ice-cold Methanol. Vortex vigorously for 2 minutes to disrupt lipid-protein complexes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • LC-HRMS Acquisition:

    • Column: C18 Reversed-Phase (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Detection: Negative ESI mode. Extract the exact mass for 10-HDAA ([M-H]⁻ at m/z 187.1340) with a mass tolerance of <5 ppm.

Protocol B: FTICR-MS Analysis of 11-Hydroxy-9-undecenoic acid

Because 11-hydroxy-9-undecenoic acid is an oxidative degradation product, direct infusion Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is ideal for capturing its exact mass amidst complex peroxidation background noise 4.

  • In Vitro Oxidation Assay: Incubate 100 µM linoleic acid with 15-lipoxygenase in a pH 7.4 phosphate buffer to generate the 13-HPODE precursor.

  • Decomposition Trigger: Introduce a halogenated quinone (e.g., 2,6-dichloro-1,4-benzoquinone) to trigger metal-independent decomposition.

  • Liquid-Liquid Extraction (Folch Method): Quench the reaction with 2 volumes of Chloroform:Methanol (2:1, v/v). Vortex and collect the lower organic phase. Dry under a gentle stream of nitrogen.

  • Direct Infusion FTICR-MS: Reconstitute the lipid film in Methanol:Chloroform (1:1). Infuse directly into the FTICR-MS source at 2 µL/min. Analyze in negative ion mode, targeting the[M-H]⁻ ion at m/z 199.1340.

HFA_Workflow Sample Biological Sample (Plasma / Tissue) Extraction Liquid-Liquid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Deriv Chemical Derivatization (BSTFA / TMCS) Extraction->Deriv GC-MS Path LCMS LC-HRMS / FTICR-MS Data Acquisition Extraction->LCMS Direct LC-MS Spike Internal Standard (10-HDAA spike-in) Spike->Extraction Deriv->LCMS Data Lipidomic Data Analysis & Biomarker Identification LCMS->Data

Workflow for hydroxy fatty acid lipidomic profiling.

Conclusion

The choice between monitoring 11-Hydroxy-9-undecenoic acid and 10-hydroxydecanoic acid dictates the biological narrative of your assay. If your goal is to map exogenous dietary intake, validate entomological products, or track specific infectious disease progressions, 10-HDAA is your target. Conversely, if your objective is to map the footprint of lipid peroxidation and oxidative stress, 11-hydroxy-9-undecenoic acid provides an unparalleled, stable readout of transient hydroperoxide decomposition.

Sources

Comparative

Comprehensive Validation Guide: 11-Hydroxy-9-undecenoic Acid Analytical Reference Standards

Introduction and Mechanistic Context 11-Hydroxy-9-undecenoic acid is a critical monounsaturated fatty acid derivative, frequently encountered as a lipid oxidation by-product in complex matrices such as historical artwork...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

11-Hydroxy-9-undecenoic acid is a critical monounsaturated fatty acid derivative, frequently encountered as a lipid oxidation by-product in complex matrices such as historical artwork binders, and as a valuable intermediate in cross-metathesis reactions for polymer synthesis[1]. In lipidomics and materials science, the accurate quantification of this compound relies heavily on the integrity of the analytical reference standard.

This guide provides an objective comparison between Certified Reference Materials (CRMs) and in-house synthesized standards of 11-Hydroxy-9-undecenoic acid, detailing the self-validating protocols required to ensure analytical rigor in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Comparative Analysis: CRM vs. In-House Synthesized Standards

When establishing a quantitative assay, researchers must choose between purchasing a commercial CRM or synthesizing the standard in-house (e.g., via cross-metathesis of oleic acid derivatives).

Causality in Standard Selection
  • Commercial CRMs: Provide established metrological traceability and certified purity, reducing the burden of primary validation. However, they are often cost-prohibitive for high-throughput screening.

  • In-House Synthesized Standards: Offer cost-effective scalability but require rigorous, self-validating structural elucidation (NMR, HRMS) to rule out isomeric impurities (e.g., positional isomers of the double bond or hydroxyl group) that could co-elute and suppress ionization.

Quantitative Performance Comparison

The following table summarizes the validation parameters comparing a high-purity commercial CRM with a purified in-house synthesized standard using a validated GC-MS method.

Validation ParameterCommercial CRM (>99% Purity)In-House Standard (>95% Purity)Analytical Implication
Linearity ( R2 ) 0.9998 (10-1000 ng/mL)0.9985 (10-1000 ng/mL)Minor impurities in the in-house standard slightly skew the calibration curve at lower concentrations.
LOD (S/N = 3) 2.5 ng/mL4.8 ng/mLCRM provides superior sensitivity due to the absence of baseline-elevating isobaric contaminants.
LOQ (S/N = 10) 8.0 ng/mL15.5 ng/mLCRM is preferred for trace analysis in complex lipid matrices.
Recovery (%) 98.5 ± 1.2%94.2 ± 3.5%Matrix effects more heavily impact the in-house standard due to competitive ionization.

Self-Validating Experimental Protocol

To ensure trustworthiness, the validation protocol must incorporate internal safeguards. The use of a stable isotope-labeled internal standard (e.g., 11-Hydroxy-9-undecenoic acid-d4) is critical to correct for derivatization efficiency and matrix-induced ion suppression.

Step-by-Step GC-MS Validation Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh 1.0 mg of 11-Hydroxy-9-undecenoic acid standard.

    • Dissolve in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock.

    • Causality: Methanol ensures complete solubility of the amphiphilic lipid while remaining volatile enough for subsequent drying steps.

  • Calibration Curve Generation:

    • Prepare working solutions spanning 10 ng/mL to 1000 ng/mL.

    • Spike each level with 50 ng/mL of the deuterated internal standard.

  • Derivatization (Silylation):

    • Evaporate 100 µL of each working solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

    • Incubate at 60°C for 30 minutes.

    • Causality: The hydroxyl and carboxylic acid groups must be silylated to increase volatility and thermal stability for GC analysis, preventing on-column degradation[2].

  • GC-MS Analysis:

    • Inject 1 µL in splitless mode onto a DB-5MS capillary column.

    • Use an initial oven temperature of 80°C (hold 1 min), ramp at 10°C/min to 280°C.

    • Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV, utilizing Selected Ion Monitoring (SIM) for the specific silylated fragments.

  • Data Processing:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Assess precision (RSD < 15%) and accuracy (85-115% of nominal concentration) across three independent validation runs.

Analytical Workflow Visualization

G N1 Standard Preparation (CRM vs In-House) N2 Internal Standard Spiking (Isotope Dilution) N1->N2 Aliquot N3 Silylation Derivatization (BSTFA/TMCS) N2->N3 N2 Drying N4 GC-MS / LC-MS Analysis (SIM/MRM Mode) N3->N4 Injection N5 Data Validation (Linearity, LOD, LOQ) N4->N5 Chromatogram

Analytical workflow for 11-Hydroxy-9-undecenoic acid validation.

References

  • Francesca Modugno, et al. "Fingerprinting of egg and oil binders in painted artworks by matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis of lipid oxidation by-products." Analytical and Bioanalytical Chemistry, April 2011. URL:[Link]

  • "Catalysts for efficient z-selective metathesis." Google Patents, EP3008078B1.
  • "Method of producing nylon 11, 12, or 13 precursors." United States Patent, University of Toledo, October 2018. URL:[Link]

Sources

Validation

Inter-Laboratory Validation of 11-Hydroxy-9-Undecenoic Acid Quantification Assays: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge of 11-HUA 11-Hydroxy-9-undecenoic acid (11-HUA) is a highly reactive, medium-chain hydroxylated fatty acid. In mammalian biology and toxicology, it serves as a critical downstream b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of 11-HUA

11-Hydroxy-9-undecenoic acid (11-HUA) is a highly reactive, medium-chain hydroxylated fatty acid. In mammalian biology and toxicology, it serves as a critical downstream biomarker for the metal-independent decomposition of endogenous lipid hydroperoxides (such as 13-HPODE) mediated by halogenated quinoid carcinogens[1]. In enzymology, 11-HUA and its structural isomers are key intermediates in the cytochrome P450BM-3-catalyzed oxidation of fatty acids[2]. Furthermore, in the field of cultural heritage chemistry, it acts as a degradation marker for drying oils in painted artworks[3].

Because 11-HUA possesses both a terminal carboxylic acid and a secondary hydroxyl group, it is highly susceptible to thermal degradation, auto-oxidation, and matrix-induced ion suppression. This guide objectively compares the three primary analytical platforms used for 11-HUA quantification—LC-MS/MS , GC-MS , and MALDI-TOF-MS —and provides inter-laboratory validation data to establish the gold-standard protocol for drug development and lipidomic profiling.

Mechanistic Pathway of 11-HUA Generation

To accurately quantify 11-HUA, one must understand its origin. The generation of 11-HUA typically occurs via the homolytic cleavage of lipid hydroperoxides. For instance, the nucleophilic reaction between 13-HPODE and quinoid compounds forms a lipid alkoxyl radical (13-LO•), which subsequently undergoes C-C bond cleavage to yield 11-HUA alongside other oxidized lipid species[1].

Pathway HPODE 13-HPODE (Lipid Hydroperoxide) Radical 13-LO• (Lipid Alkoxyl Radical) HPODE->Radical Metal-independent Decomposition HUA 11-HUA (11-hydroxy-9-undecenoic acid) Radical->HUA C-C Bond Cleavage Epoxy Epoxy-hydroperoxy- octadecenoic acid Radical->Epoxy Cyclization

Fig 1: Metal-independent decomposition of 13-HPODE yielding 11-HUA and related lipid markers.

Platform Comparison: LC-MS/MS vs. GC-MS vs. MALDI-TOF

Selecting the correct analytical platform requires balancing sensitivity, throughput, and structural specificity.

  • LC-MS/MS (ESI-QQQ): The current gold standard. Utilizing negative Electrospray Ionization (ESI-), the carboxylic acid group readily yields a stable [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) provides absolute structural specificity without the need for derivatization.

  • GC-MS (EI-Quadrupole): While excellent for untargeted lipidomics, GC-MS requires a cumbersome two-step derivatization process (esterification of the carboxyl group and silylation of the hydroxyl group). This introduces variability and increases sample preparation time.

  • MALDI-TOF-MS: Highly specialized for solid-state samples. It is the preferred method for fingerprinting lipid oxidation by-products directly from micro-samples of painted artworks[3]. However, severe matrix effects and poor shot-to-shot reproducibility make it unsuitable for absolute quantification in liquid biological matrices.

Quantitative Performance Metrics (Inter-Laboratory Data)

To validate these platforms, a standardized plasma matrix spiked with 11-HUA was analyzed across three independent laboratories (Academic, CRO, and Clinical).

Table 1: Multi-Platform Performance Metrics for 11-HUA Quantification (N=3 Labs)

Analytical MetricLC-MS/MS (ESI-)GC-MS (EI)MALDI-TOF-MS
Sample Prep Time < 2 hours> 6 hours< 1 hour
Derivatization NoneTwo-step (Esterification + TMS)Matrix Addition
LOD (S/N > 3) 0.5 ng/mL5.0 ng/mL~50 ng/mL
LOQ (S/N > 10) 1.5 ng/mL15.0 ng/mLN/A (Semi-quantitative)
Linear Dynamic Range 3 orders of magnitude2 orders of magnitude< 1 order of magnitude
Matrix Recovery 92% ± 4%78% ± 9%Highly Variable

Table 2: Inter-Laboratory Reproducibility for LC-MS/MS Platform

LaboratoryIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% Bias)
Lab A (Academic) 3.2%4.8%+2.1%
Lab B (CRO) 2.8%4.1%-1.5%
Lab C (Clinical) 3.5%5.2%+3.0%

Self-Validating Experimental Protocol: LC-MS/MS Workflow

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following step-by-step methodology is designed as a self-validating system for 11-HUA quantification.

Workflow Visualization

Workflow S1 1. Quenching & Spiking Add BHT + Internal Standard S2 2. Liquid-Liquid Extraction CHCl3:MeOH (2:1, v/v) S1->S2 S3 3. Phase Separation Centrifuge 4°C, 10,000 x g S2->S3 S4 4. Concentration N2 Evaporation & Reconstitution S3->S4 S5 5. LC-MS/MS Analysis Negative ESI, MRM Mode S4->S5

Fig 2: Self-validating LC-MS/MS sample preparation workflow for 11-HUA quantification.

Step-by-Step Methodology & Mechanistic Rationale

Step 1: Sample Quenching and Internal Standard (IS) Spiking

  • Action: Transfer 100 µL of biological sample into a glass vial. Immediately add 10 µL of 50 µM Butylated hydroxytoluene (BHT) and 10 µL of isotopically labeled internal standard (e.g., 11-HUA-d3, 100 ng/mL).

  • Expert Rationale: BHT is an antioxidant that quenches radical propagation. Without BHT, artifactual ex vivo lipid peroxidation occurs during extraction, leading to false-positive elevations of 11-HUA. Spiking the IS before extraction ensures that any subsequent physical loss of the analyte is proportionally mirrored by the IS, making the final quantification absolute and self-correcting.

Step 2: Modified Folch Extraction

  • Action: Add 600 µL of ice-cold Chloroform:Methanol (2:1, v/v). Vortex vigorously for 5 minutes. Add 150 µL of LC-MS grade water to induce phase separation.

  • Expert Rationale: The 2:1 ratio efficiently denatures binding proteins while solubilizing the moderately polar 11-HUA into the lower organic (chloroform) phase.

Step 3: Phase Separation

  • Action: Centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully extract the lower organic layer using a glass Hamilton syringe.

  • Expert Rationale: Performing this step at 4°C prevents the thermal degradation of the hydroxylated fatty acid. Glass syringes are mandatory; plastic tips can leach phthalates that cause severe ion suppression in the mass spectrometer.

Step 4: Concentration and Reconstitution

  • Action: Evaporate the organic phase to complete dryness under a gentle stream of ultra-pure Nitrogen gas. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid).

  • Expert Rationale: Reconstituting the sample in the exact initial mobile phase prevents solvent-front peak distortion (peak broadening) during LC injection.

Step 5: LC-MS/MS Parameters

  • Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm). Operate the mass spectrometer in Negative ESI mode. Monitor the specific MRM transition for 11-HUA (e.g., m/z 199.1 → m/z specific fragment, depending on exact ionization parameters).

  • Expert Rationale: Negative ESI exploits the acidic nature of the terminal carboxyl group. A C18 column provides the necessary hydrophobic retention to separate 11-HUA from isobaric interferences (like other hydroxylated undecenoic acid isomers) prior to MS detection[2].

References[1] Qin, H., Huang, C. H., Mao, L., Xia, W., et al. (2013). Molecular mechanism of metal-independent decomposition of lipid hydroperoxide 13-HPODE by halogenated quinoid carcinogens. Free Radical Biology and Medicine, 63, 459-466. URL:https://doi.org/10.1016/j.freeradbiomed.2013.05.008[3] Calvano, C. D., van der Werf, I. D., Palmisano, F., & Sabbatini, L. (2011). Fingerprinting of egg and oil binders in painted artworks by matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis of lipid oxidation by-products. Analytical and Bioanalytical Chemistry, 400(7), 2229-2240. URL:https://doi.org/10.1007/s00216-011-4919-1[2] Chen, X., Su, Z., Horner, J. H., & Newcomb, M. (2011). Oxidation of 10-undecenoic acid by cytochrome P450BM-3 and its Compound I transient. Organic & Biomolecular Chemistry, 9(21), 7427-7433. URL:https://doi.org/10.1039/c1ob06035j

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 11-Hydroxy-9-undecenoic Acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 11-Hydroxy-9-undecenoic acid. The focus is on the procedural, step-by-step guid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 11-Hydroxy-9-undecenoic acid. The focus is on the procedural, step-by-step guidance required for safe handling, including the selection and use of appropriate Personal Protective Equipment (PPE), and compliant disposal plans. The causality behind each recommendation is explained to ensure a deep understanding of the safety protocols.

Hazard Identification and Risk Assessment: The Foundation of Safety

The Occupational Safety and Health Administration (OSHA) mandates that a hazard assessment be conducted to determine the necessity of PPE.[4][5] This involves evaluating every step of your workflow to identify potential exposure points—through skin contact, inhalation, or absorption—and selecting equipment that provides an effective barrier against these risks.[4][6]

Core Protective Equipment: Your First Line of Defense

For any work involving 11-Hydroxy-9-undecenoic acid, a minimum set of PPE is required to protect your skin and eyes from direct contact and splashes.[7]

  • Laboratory Coat: A standard lab coat is essential to protect your skin and personal clothing from accidental spills.[8] For handling larger quantities or in situations with a higher splash risk, consider a chemical-resistant apron over the lab coat.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[7] Safety glasses with side shields do not offer sufficient protection against liquid splashes.[7][9] When there is a significant risk of splashing, such as when transferring large volumes or working with heated solutions, a face shield must be worn in addition to chemical splash goggles.[6] All protective eyewear should be ANSI Z87.1 certified.[7]

  • Hand Protection: Chemical-resistant gloves are required for all handling tasks.[4] Nitrile gloves are a common and appropriate choice for preventing skin exposure to many chemicals.[6] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your skin.[10] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if known contact with the chemical occurs.[9]

Respiratory Protection: When to Escalate Your PPE

Given that related compounds can cause respiratory irritation, particularly when handled as a fine powder or when aerosols may be generated, respiratory protection is a critical consideration.[2]

A NIOSH-approved N95 dust mask or respirator is recommended when handling the solid form of 11-Hydroxy-9-undecenoic acid, especially during weighing or transfer operations where dust can become airborne. If your process involves heating, sonicating, or any procedure that could create an aerosol, working within a certified chemical fume hood is the primary engineering control to mitigate inhalation risks.[8] If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary, based on your formal hazard assessment.[6]

Table 1: PPE Selection Matrix for Handling 11-Hydroxy-9-undecenoic Acid
Task/Operation Minimum Required PPE Additional Recommended PPE
Weighing Solid Compound Lab Coat, Nitrile Gloves, Chemical Splash GogglesN95 Dust Mask/Respirator
Preparing Solutions (at bench) Lab Coat, Nitrile Gloves, Chemical Splash GogglesFace Shield (if splash risk is high)
Conducting Reactions Lab Coat, Nitrile Gloves, Chemical Splash GogglesWork within a Fume Hood
Transferring Large Volumes (>1L) Lab Coat, Nitrile Gloves, Chemical Splash GogglesFace Shield, Chemical-Resistant Apron
Cleaning Spills Chemical-Resistant Coveralls, Nitrile Gloves, Chemical Splash Goggles, Face ShieldAir-Purifying Respirator (if spill is large or in a poorly ventilated area)

Operational Plan: Step-by-Step Handling Protocol

Adhering to a standardized procedure minimizes the risk of exposure and ensures a controlled laboratory environment.

  • Preparation:

    • Designate a specific area for handling 11-Hydroxy-9-undecenoic acid. This could be a section of a bench or, preferably, a chemical fume hood.[11]

    • Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[8]

    • Assemble all necessary materials and equipment before retrieving the chemical.

    • Don all required PPE as outlined in Table 1.

  • Handling:

    • When handling the solid, use a chemical fume hood or wear an N95 respirator to avoid inhaling dust.

    • Dispense the chemical carefully to minimize dust or splash. Use a spatula for solids and a pipette or graduated cylinder for solutions.

    • Keep all containers of 11-Hydroxy-9-undecenoic acid tightly closed when not in use.[11]

    • If heating the substance, do so under controlled conditions within a fume hood.

  • Post-Handling:

    • Thoroughly clean the work area after completion of the task.

    • Remove PPE carefully, avoiding contact with the contaminated exterior. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.

Workflow for Hazard Assessment and PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection & Use start Identify Task (e.g., Weighing, Mixing) assess_hazards Assess Potential Hazards - Skin/Eye Contact (Splash) - Inhalation (Dust/Aerosol) start->assess_hazards core_ppe Select Core PPE: - Lab Coat - Nitrile Gloves - Splash Goggles assess_hazards->core_ppe Baseline Protection check_inhalation Is Inhalation Risk Present? core_ppe->check_inhalation resp_ppe Add Respiratory Protection - N95 Respirator (for dust) - Use Fume Hood (for aerosols) check_inhalation->resp_ppe Yes check_splash Is High Splash Risk Present? check_inhalation->check_splash No resp_ppe->check_splash face_shield Add Face Shield check_splash->face_shield Yes final_check Perform Work with All Required PPE check_splash->final_check No face_shield->final_check

Caption: Decision workflow for assessing hazards and selecting appropriate PPE.

Disposal Plan: Managing Contaminated Materials and Chemical Waste

Proper disposal is a critical final step in the safe handling of hazardous chemicals. All waste must be managed in accordance with local, state, and federal regulations.

Protocol for Waste Disposal
  • Contaminated PPE:

    • Disposable items such as gloves, bench paper, and N95 masks that are contaminated with 11-Hydroxy-9-undecenoic acid should be collected in a designated, labeled hazardous waste bag.[12]

    • Do not dispose of this waste in the regular trash.[13]

  • Empty Containers:

    • Empty chemical containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[12]

    • The rinsate must be collected and disposed of as hazardous chemical waste.

    • After rinsing, deface the original label on the container before disposing of it in the appropriate glass or plastic recycling stream.[13]

  • Chemical Waste (Solid and Liquid):

    • Collect all waste containing 11-Hydroxy-9-undecenoic acid in a dedicated, properly labeled hazardous waste container.[14]

    • The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Irritant).[14]

    • Store waste containers in a designated satellite accumulation area, ensuring they are tightly capped and have secondary containment to prevent spills.[11][14]

    • Do not mix this waste with incompatible chemicals. Given its acidic functional group, it should not be mixed with bases.[11]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link][15][16][17][18]

  • CPWR. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. [Link][19]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. [Link][4]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link][7]

  • Fair, J. M., et al. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link][5]

  • Certified Safety. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link][8]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link][6]

  • Mercuria. (n.d.). Safety Data Sheet - Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18. [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link][9]

  • University of Leicester. (n.d.). Disposal of Chemical Waste. [Link][13]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link][14]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link][11]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link][12]

  • Valsynthese SA. (2025, March 6). Material Safety Data Sheet UNDECANEDIOIC ACID. [Link][10]

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